Fludarabine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039657 | |
| Record name | Fludarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly sol water, org solvents | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
21679-14-1 | |
| Record name | Fludarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludarabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fludarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludarabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fludarabine's Intricate Assault on the DNA Replication Fork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of fludarabine, a potent purine analog, with a specific focus on its disruptive impact on the DNA replication fork. Through a detailed exploration of its metabolic activation, enzymatic inhibition, and induction of DNA damage signaling, this document provides a comprehensive resource for understanding the core molecular interactions that underpin its therapeutic efficacy and associated toxicities.
Introduction: The Clinical Significance of this compound
This compound is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] Its clinical utility stems from its ability to potently inhibit DNA synthesis, primarily targeting rapidly proliferating cancer cells.[1][3] However, its mechanism of action is not merely a simple blockade of DNA replication but a complex interplay of multiple disruptive events at the molecular level, converging on the DNA replication fork. This guide will dissect these intricate mechanisms to provide a granular understanding for researchers and drug development professionals.
Metabolic Activation: The Gateway to Cytotoxicity
This compound is administered as a prodrug, this compound phosphate, which undergoes a series of metabolic conversions to become pharmacologically active.[4][5]
-
Dephosphorylation: In the plasma, this compound phosphate is rapidly dephosphorylated by plasma phosphatases to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[4][6]
-
Cellular Uptake: F-ara-A is then transported into cells via nucleoside transporters.[7]
-
Intracellular Phosphorylation: Once inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (F-ara-AMP). Subsequent phosphorylations by other kinases convert it to the diphosphate (F-ara-ADP) and the active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[4][8]
This intracellular trapping of the active metabolite, F-ara-ATP, sets the stage for its assault on the DNA replication machinery.
The Multi-pronged Attack on DNA Replication
F-ara-ATP disrupts DNA replication through a coordinated inhibition of multiple essential enzymes and by direct incorporation into the nascent DNA strand.
Inhibition of Key Replicative Enzymes
F-ara-ATP acts as a competitive inhibitor of several key enzymes involved in DNA synthesis.[4][8][9]
-
DNA Polymerases: F-ara-ATP competes with the natural nucleotide dATP for the active site of DNA polymerases α, δ, and ε, thereby inhibiting DNA chain elongation.[4][8][10]
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Both F-ara-ADP and F-ara-ATP are potent inhibitors of RNR.[11][12][13] This inhibition leads to a depletion of the intracellular pool of dNTPs, further hampering DNA synthesis.[7][14] The mechanism involves the induction of a stable, inactive hexameric form of the RNR-α subunit.[11][12]
-
DNA Primase: DNA primase synthesizes short RNA primers required for the initiation of DNA synthesis by DNA polymerases. F-ara-ATP is a potent inhibitor of DNA primase, preventing the formation of these crucial primers.[15][16][17] Structural studies have shown that this compound triphosphate binds more tightly to the active site of human primase than natural ribonucleotides.[15]
-
DNA Ligase I: This enzyme is responsible for joining Okazaki fragments during lagging strand synthesis. F-ara-ATP has been shown to inhibit DNA ligase I, leading to the accumulation of unjoined DNA fragments.[2][8][9]
Incorporation into DNA and Chain Termination
Beyond enzymatic inhibition, F-ara-ATP is also a substrate for DNA polymerases and can be incorporated into the growing DNA strand.[10][18] The presence of the fluorine atom at the 2' position of the arabinose sugar moiety makes the incorporated nucleotide resistant to excision by the 3'-5' exonuclease proofreading activity of DNA polymerases.[8][9] This incorporation disrupts the normal DNA structure and leads to chain termination, effectively halting replication fork progression.[7]
Induction of DNA Damage and Cell Death Signaling
The disruption of DNA replication by this compound triggers a robust DNA damage response (DDR), ultimately leading to apoptosis.
Replication Stress and Fork Collapse
The combination of dNTP pool depletion, enzymatic inhibition, and DNA chain termination induces significant replication stress. This can lead to the stalling and eventual collapse of replication forks, resulting in the formation of DNA double-strand breaks (DSBs).[19] The formation of DSBs is a critical event in this compound-induced cytotoxicity.
Activation of DNA Damage Response Pathways
The presence of stalled forks and DSBs activates the canonical DDR signaling cascades.
-
ATR/Chk1 Pathway: Stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1.[20][21] Activated Chk1 mediates cell cycle arrest in the S-phase, providing time for DNA repair.[22]
-
ATM/DNA-PK Pathway: The formation of DSBs activates the ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) pathways.[23] These kinases phosphorylate a plethora of downstream targets, including H2AX (to form γH2AX, a marker of DSBs) and p53, to orchestrate DNA repair and apoptosis.[19]
Inhibition of DNA Repair
A critical aspect of this compound's mechanism is its ability to inhibit DNA repair processes. By depleting dNTP pools and being incorporated into DNA during repair synthesis, this compound can hinder the nucleotide excision repair (NER) pathway.[24][25][26] This has significant clinical implications, as it provides a strong rationale for the synergistic use of this compound with other DNA-damaging agents like cisplatin and oxaliplatin, which induce lesions repaired by NER.[23][24][26]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Cell Line/Enzyme | Parameter | Value | Reference |
| RPMI 8226 cells | IC50 (proliferation) | 1.54 µg/mL | [27] |
| MM.1S cells | IC50 (proliferation) | 13.48 µg/mL | [27] |
| MM.1R cells | IC50 (proliferation) | 33.79 µg/mL | [27] |
| U266 cells | IC50 (proliferation) | 222.2 µg/mL | [27] |
| DNA Polymerase α | Ki (vs dATP) | 1.1 µM | [10] |
| DNA Polymerase δ | Ki (vs dATP) | 1.3 µM | [10] |
| DNA Primase | IC50 (vs ATP) | 2.3 ± 0.3 µM | [17] |
| DNA Primase | Ki (vs ATP) | 6.1 ± 0.3 µM | [17] |
Table 2: Effects of this compound on DNA Damage and Repair
| Cell Type | Treatment | Effect | Quantitative Measure | Reference |
| CLL cells | Oxaliplatin + this compound | Synergistic cell death | 29% (±3.5) increase in Annexin V staining | [23] |
| CLL cells | Oxaliplatin | DNA synthesis increase | 2.5- to 7-fold | [23] |
| CLL cells | Oxaliplatin + this compound | Inhibition of repair synthesis | 1.5-fold increase in DNA synthesis | [23] |
| CLL cells | Oxaliplatin + this compound | Double-strand break formation | Olive tail moment increased from 1.5 to 4.5 | [23] |
| MEC-1 cells | This compound (600 µM, 4h) | Reduced replication track length | Statistically significant reduction | [28] |
| MEC-2 cells | This compound (600 µM, 4h) | No significant reduction in replication track length | Not statistically significant | [28] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the DNA replication fork.
DNA Fiber Analysis for Replication Fork Dynamics
This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level.[29][30]
Objective: To assess the effects of this compound on replication fork speed, stalling, and origin firing.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., leukemia cell lines) to logarithmic growth phase. Treat cells with the desired concentration of this compound for a specified duration.
-
Sequential Nucleoside Analog Labeling:
-
Pulse 1: Incubate cells with 25-50 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.
-
Wash: Remove CldU-containing medium and wash cells with pre-warmed PBS.
-
Pulse 2: Incubate cells with 200-250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Harvest a small number of cells (e.g., 1-5 x 10^5).
-
Lyse the cells in a spreading buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a microscope slide.
-
Tilt the slide to allow the DNA to spread down the slide.
-
-
Immunodetection:
-
Fix the DNA fibers with a methanol:acetic acid (3:1) solution.
-
Denature the DNA with 2.5 M HCl.
-
Block with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 488 and anti-mouse Alexa Fluor 594).
-
-
Microscopy and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images and measure the length of the CldU and IdU tracks using image analysis software.
-
Calculate replication fork speed (kb/min) based on track length and labeling time.
-
Quantify the frequency of stalled forks (CldU-only tracks) and new origin firing events (IdU-only tracks).
-
Western Blotting for DNA Damage Response Proteins
Objective: To detect the activation of key proteins in the DNA damage response pathway following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, γH2AX).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of F-ara-ATP on purified enzymes like DNA polymerases and primase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable DNA template-primer, radiolabeled dNTPs (or NTPs for primase), and varying concentrations of F-ara-ATP.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Quantification of Incorporation: Stop the reaction and quantify the amount of radiolabeled nucleotide incorporated into the DNA/RNA product (e.g., by trichloroacetic acid precipitation and scintillation counting).
-
Data Analysis: Plot the percentage of enzyme activity versus the concentration of F-ara-ATP to determine the IC50 value. Further kinetic analysis can be performed to determine the mode of inhibition and the Ki value.
Conclusion
The mechanism of action of this compound on the DNA replication fork is a complex and multifaceted process. Its active metabolite, F-ara-ATP, orchestrates a potent anti-leukemic effect by inhibiting multiple key enzymes in DNA synthesis, incorporating into nascent DNA to cause chain termination, and inducing a robust DNA damage response that ultimately leads to apoptosis. Furthermore, its ability to suppress DNA repair pathways provides a strong rationale for its use in combination chemotherapy. A thorough understanding of these intricate molecular interactions is paramount for the strategic development of novel therapeutic approaches and for optimizing the clinical application of this important anti-cancer agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound, a Potential DNA-Dependent RNA Polymerase Inhibitor, as a Prospective Drug against Monkeypox Virus: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Cladribine and this compound Nucleotides Induce Distinct Hexamers Defining a Common Mode of Reversible RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound increases nuclease-free AAV- and CRISPR/Cas9-mediated homologous recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Basis for Inhibition of Human Primase by Arabinofuranosyl Nucleoside Analogues this compound and Vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. New Insights into Molecular Mechanisms of this compound | Semantic Scholar [semanticscholar.org]
- 19. Non-homologous end joining is the responsible pathway for the repair of this compound-induced DNA double strand breaks in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by this compound: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 26. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 30. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Approach of Fludarabine in Inducing Lymphocyte Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which fludarabine, a purine nucleoside analog, induces apoptosis in lymphocytes, with a particular focus on its application in treating chronic lymphocytic leukemia (CLL). This document details the core signaling pathways affected by this compound, presents quantitative data on its cellular effects, outlines key experimental protocols for studying its activity, and provides visualizations of the involved molecular interactions and workflows.
Core Mechanisms of this compound-Induced Apoptosis
This compound, in its active triphosphate form (F-ara-ATP), exerts its cytotoxic effects through a multi-pronged approach that ultimately converges on the activation of apoptotic pathways. The primary mechanisms include the disruption of DNA synthesis and repair, modulation of the Bcl-2 family of proteins, and the activation of caspases.
Interference with DNA Synthesis and Repair
This compound's structural similarity to deoxyadenosine allows its active metabolite, F-ara-ATP, to interfere with crucial cellular processes reliant on this nucleotide. F-ara-ATP competitively inhibits several key enzymes involved in DNA replication and repair, including:
-
DNA Polymerases: Incorporation of F-ara-ATP into the growing DNA strand by DNA polymerase leads to the termination of DNA elongation, halting DNA replication.[1]
-
Ribonucleotide Reductase: this compound triphosphate inhibits this enzyme, which is essential for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of precursors necessary for DNA synthesis.[1]
-
DNA Primase and DNA Ligase I: Inhibition of these enzymes further disrupts the DNA replication and repair machinery.[2]
This widespread disruption of DNA metabolism triggers DNA damage response pathways, which can lead to the initiation of apoptosis.[1]
Modulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound treatment alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family. In vitro studies on CLL cells have shown that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] Conversely, the expression of the pro-apoptotic protein Bax has been observed to be important for inducing programmed cell death following this compound exposure.[3] Increased expression of anti-apoptotic proteins like Mcl-1 and Bag-1 has been associated with this compound resistance.[3]
Activation of Caspase Cascade
Caspases are a family of proteases that execute the apoptotic program. This compound treatment has been shown to induce the activation of key caspases in lymphocytes.[1][4] The activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3, is a critical step in the this compound-induced apoptotic pathway.[5][6] The combination of non-cytotoxic concentrations of this compound with rituximab has been demonstrated to synergistically increase caspase-3 and caspase-9 activity in B-CLL cells.[5][6]
Role of the p53 Pathway
The tumor suppressor protein p53 plays a significant role in this compound-induced apoptosis. DNA damage caused by this compound can lead to the accumulation and activation of p53.[3][7] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family, thereby promoting apoptosis. Studies have shown that this compound treatment in CLL patients induces a p53-dependent gene expression response.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on lymphocyte apoptosis.
Table 1: Effect of this compound on the Expression of Apoptotic Regulatory Proteins in CLL Cells
| Protein | Change after this compound Treatment | Cell Population | Median Fluorescence Index (MFI) / Expression Level | Reference |
| Bcl-2 | Decrease | Apoptotic Cells | From 331.71 ± 42.2 to 245.81 ± 52.2 (P < 0.001) | [3] |
| Bax | Higher expression in viable vs. apoptotic cells before treatment | Viable vs. Apoptotic Cells (pre-treatment) | 156.24 ± 32.2 vs. 133.56 ± 35.7 (P = 0.001) | [3] |
| Mcl-1 | Increase | This compound-resistant cells | From 233.59 ± 29.8 to 252.04 ± 35.5 (P = 0.033) | [3] |
| Bag-1 | Increase | This compound-resistant cells | From 425.55 ± 39.3 to 447.49 ± 34.5 (P = 0.012) | [3] |
| p53 | Upregulation | Viable and Apoptotic Cells | P = 0.003 (viable), P = 0.018 (apoptotic) | [3] |
Table 2: Effect of this compound on Caspase Activity and Cytotoxicity in B-CLL Cells
| Treatment | Effect | Measurement | Result | Reference |
| Low-dose this compound + Rituximab | Synergistic Cytotoxicity | Cytotoxicity Assay | 26.15 ± 13.9% vs. 8.05 ± 5.3% (Rituximab alone) | [5][6] |
| Low-dose this compound + Rituximab | Increased Caspase-3 Activity | Caspase Activity Assay | 2.4-fold increase at 72h vs. single agents | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on lymphocyte apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Harvest lymphocytes and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Mcl-1, or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caspase Activity Assay
This assay measures the enzymatic activity of caspases using a fluorogenic substrate.
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in lymphocytes by treating with this compound.
-
Lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including active caspases.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add the caspase substrate (e.g., DEVD-AFC for caspase-3/7) to each well.
-
Include a negative control (lysate from untreated cells) and a blank (reaction buffer only).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The increase in fluorescence is proportional to the caspase activity.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.
This compound's Impact on the Intrinsic Apoptosis Pathway
References
- 1. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of this compound-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Purine Analog: Early Research on Fludarabine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a fluorinated purine nucleoside analog, emerged from early cancer research as a potent antimetabolite with significant activity against hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). Its development marked a pivotal step in the shift towards targeted therapies that exploit the biochemical differences between normal and cancerous cells. This technical guide delves into the foundational research on this compound, focusing on its core mechanism of action, data from seminal in vitro and in vivo studies, detailed experimental protocols, and the key signaling pathways it modulates.
Core Mechanism of Action
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). F-ara-ATP is the primary cytotoxic metabolite and exerts its anticancer effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase. This inhibition halts DNA replication and repair.
-
Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA leads to chain termination, while its presence in RNA inhibits transcription and protein synthesis.
-
Induction of Apoptosis: By disrupting DNA synthesis and repair, this compound triggers programmed cell death (apoptosis). This is a key mechanism for its efficacy in both dividing and resting cancer cells.
Quantitative Data from Early Research
The following tables summarize key quantitative data from early in vitro and clinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 |
| K562 | Chronic Myelogenous Leukemia | 3.33 |
| RPMI 8226 | Multiple Myeloma | 1.54 (µg/mL) |
| MM.1S | Multiple Myeloma | 13.48 (µg/mL) |
| MM.1R | Multiple Myeloma | 33.79 (µg/mL) |
| U266 | Multiple Myeloma | 222.2 (µg/mL) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Early Phase I/II Clinical Trial Results of this compound Monotherapy in Chronic Lymphocytic Leukemia (CLL)
| Study/Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) |
| Phase I Trials (Solid Tumors) | Patients with solid tumors | 18-25 mg/m²/day for 5 days | - | - | - |
| Phase II Trial (Previously Treated CLL) | 46 evaluable patients | Weekly low-dose | 24% | 15% | 9% |
| French Cooperative Group on CLL | Previously untreated CLL | - | 71% | - | - |
| French Cooperative Group on CLL | Pre-treated CLL | - | 48% | - | - |
| CALGB 9712 (Concurrent Arm) | Previously untreated symptomatic CLL | This compound + Rituximab | 90% | 47% | 43% |
| CALGB 9712 (Sequential Arm) | Previously untreated symptomatic CLL | This compound then Rituximab | 77% | 28% | 49% |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Patient Population/Conditions |
| Plasma Half-life | ~10 hours | - |
| Bioavailability (Oral) | 55% | - |
| Clearance | 117-145 mL/min | Patients with B-cell CLL receiving a single 40 mg/m² IV dose |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used in the early evaluation of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cells in logarithmic growth phase into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well. For primary leukemic samples, which do not divide, a higher density of 1 x 10⁶ cells/mL is recommended. For adherent solid tumor cell lines, densities can range from 1 x 10⁴ to 1.5 x 10⁵ cells/mL. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence (for adherent cells) and stabilization.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound from a stock solution. Common starting concentrations for in vitro experiments range from nanomolar to micromolar, depending on the cell line's sensitivity. Remove the culture medium from the wells and add 100 µL of the medium containing the desired this compound concentration. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied depending on the cell type and experimental goals.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 15 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization of Formazan: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Signaling Pathways and Molecular Interactions
This compound's cytotoxic effects are mediated through its impact on several critical cellular signaling pathways.
DNA Synthesis Inhibition Pathway
The central mechanism of this compound's action is the disruption of DNA synthesis. The following diagram illustrates the conversion of this compound to its active form and its subsequent inhibition of key enzymes.
Caption: this compound's conversion to its active form and inhibition of DNA synthesis enzymes.
Apoptosis Induction via STAT1 and Bcl-2 Family Pathways
This compound induces apoptosis through complex interactions with signaling pathways that regulate cell survival and death. This includes the STAT1 pathway and the Bcl-2 family of proteins.
Caption: this compound-induced apoptosis through modulation of STAT1 and Bcl-2 family proteins.
Conclusion
The early research into this compound laid a robust foundation for its clinical success as a purine analog antimetabolite. Through its well-defined mechanism of inhibiting DNA synthesis and inducing apoptosis, this compound demonstrated significant efficacy against CLL and other lymphoid malignancies. The quantitative data from initial in vitro and clinical studies provided a clear rationale for its further development. The experimental protocols established during this period continue to be relevant for the preclinical evaluation of novel anticancer agents. Understanding the intricate signaling pathways affected by this compound not only elucidates its mode of action but also opens avenues for the development of combination therapies and strategies to overcome drug resistance. This guide serves as a comprehensive resource for professionals in the field, encapsulating the critical early research that established this compound as a cornerstone of chemotherapy.
Investigating the Cytotoxic Effects of Fludarabine on Resting Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cytotoxic effects of fludarabine, a purine nucleoside analog, with a specific focus on its activity in non-proliferating, or resting, cells. While many chemotherapeutic agents target rapidly dividing cells, this compound exhibits efficacy against quiescent cells, a characteristic that is pivotal in the treatment of certain hematological malignancies. This document outlines the molecular mechanisms, experimental protocols for assessment, and key signaling pathways involved in this compound-induced cytotoxicity in resting cells.
Mechanism of Action in Resting Cells
This compound (F-ara-A) is a prodrug that is readily transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] While its primary mechanism of action in proliferating cells is the inhibition of DNA synthesis through the termination of DNA chain elongation, its cytotoxicity in resting cells is more nuanced.[1][2] In non-dividing cells, this compound's effects are largely attributed to its ability to interfere with DNA repair processes and induce apoptosis.[2][3]
Resting cells, such as lymphocytes, have low rates of DNA replication but still rely on active DNA repair mechanisms to maintain genomic integrity. This compound triphosphate (F-ara-ATP) can be incorporated into DNA during these repair activities.[2] This incorporation inhibits the ligation of DNA strands, leading to the accumulation of DNA breaks and the activation of DNA damage response (DDR) pathways.[3][4] The persistent DNA damage signals ultimately trigger programmed cell death, or apoptosis.[4]
Several key proteins and pathways are implicated in this compound-induced apoptosis in resting cells. The tumor suppressor protein p53 is often activated in response to the DNA damage caused by this compound, which in turn can upregulate pro-apoptotic proteins like Bax.[5] The Bcl-2 family of proteins, which are critical regulators of apoptosis, are also modulated by this compound.[5][6] Studies have shown a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax following this compound treatment.[5][6] Furthermore, this compound has been shown to induce the cleavage of p27kip1, a cell cycle inhibitor, by caspases, which is a key step in chemotherapy-induced apoptosis in B-CLL cells.[7]
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a drug. The following table summarizes available data on the cytotoxic effects of this compound on different cell lines, including those with resting-like characteristics.
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| RPMI 8226 | Multiple Myeloma | Not Specified | 1.54 µM | [6] |
| K562 | Chronic Myelogenous Leukemia | Clonogenic Survival | 3.33 µM | [3] |
| LLC-MK2 | Monkey Kidney Epithelial | MTT Assay | ~10 µM | [8] |
| This compound-sensitive CLL cells | Chronic Lymphocytic Leukemia | MTT Assay | < 10 µM | [9] |
| This compound-resistant CLL cells | Chronic Lymphocytic Leukemia | MTT Assay | > 10 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound on resting cells.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to stabilize in a humidified incubator at 37°C with 5% CO2. For suspension cells, this step may be modified.
-
Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[10]
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells), wash with PBS, and detach the remaining cells with Trypsin-EDTA. Combine all cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis detection protocol.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and incubate on ice or at -20°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[11]
-
Incubation: Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to generate a histogram of DNA content.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's cytotoxic effects on resting cells and a general experimental workflow for its investigation.
Caption: Mechanism of this compound-induced apoptosis in resting cells.
Caption: General workflow for investigating this compound cytotoxicity.
References
- 1. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Effects of this compound and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Fludarabine's Impact on the STAT1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely used in the treatment of hematologic malignancies. Beyond its established role as a DNA synthesis inhibitor, this compound exhibits significant immunosuppressive effects, which are increasingly understood to be mediated through its profound impact on the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates STAT1 signaling. It details the inhibitory effects on STAT1 activation, protein expression, and gene transcription, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in oncology, immunology, and drug development.
Introduction to this compound and the STAT1 Pathway
This compound is a fluorinated purine analog that, in its phosphorylated form (F-ara-ATP), primarily acts by inhibiting DNA synthesis, leading to apoptosis in rapidly dividing cells. However, its efficacy in treating malignancies with low growth fractions and its induction of prolonged immunosuppression suggested additional mechanisms of action.[3][4] Research has pinpointed the Janus kinase (JAK)-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors, as a key target.
The STAT1 pathway is integral to cell-mediated immunity, particularly in response to interferons (IFNs).[2][4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT1, which is then recruited and phosphorylated on a critical tyrosine residue (Tyr701).[5][6] Phosphorylated STAT1 (p-STAT1) dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes, including those involved in immune responses, inflammation, and cell proliferation.[7][8] this compound has been identified as a potent inhibitor of this pathway, a mechanism that underpins much of its immunosuppressive and certain antineoplastic activities.[1][9][10]
Mechanism of Action: this compound's Inhibition of STAT1 Signaling
This compound disrupts the STAT1 signaling pathway through a multi-faceted approach, primarily by inhibiting its activation and reducing its overall cellular levels.
-
Inhibition of STAT1 Activation: this compound effectively inhibits the cytokine-induced activation of STAT1.[3] Studies have shown that it prevents the phosphorylation of STAT1, which is a requisite step for its dimerization and nuclear translocation.[11][12] Interestingly, this inhibition of STAT1 phosphorylation can occur without affecting the activation of upstream kinases like JAK2, suggesting a more direct action on STAT1 itself or a downstream regulatory step.[11]
-
Depletion of STAT1 Protein and mRNA: The most profound effect of this compound is the specific depletion of STAT1 protein and its corresponding mRNA.[1][2][3] This effect is highly specific, as the levels of other STAT proteins, such as STAT2, STAT3, STAT5, and STAT6, are not significantly affected.[4][13] Exposure of peripheral blood mononuclear cells (PBMCs) to this compound for 24 hours can reduce STAT1 mRNA to less than 5% of control levels.[4] This leads to a sustained loss of STAT1 protein, which mirrors the prolonged immunosuppression observed in patients following treatment.[4][13]
-
Inhibition of STAT1-Dependent Gene Transcription: By preventing the activation and depleting the cellular pool of STAT1, this compound effectively blocks the transcription of STAT1-dependent genes.[1] This has been demonstrated by the minimal induction of interferon-responsive factor 1 (IRF-1) mRNA in this compound-treated cells following IFN-γ stimulation.[4] This blockade of downstream gene expression is a direct consequence of the unavailability of functional STAT1.
Visualizing the Mechanism
The following diagrams illustrate the canonical STAT1 pathway and the points of inhibition by this compound.
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on cell proliferation and STAT1 expression have been quantified in various studies. The tables below summarize key findings.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 Value | Reference |
|---|---|---|
| RPMI 8226 (Multiple Myeloma) | 1.54 µg/mL | [14][15] |
| MM.1S (Multiple Myeloma) | 13.48 µg/mL | [14] |
| MM.1R (Multiple Myeloma) | 33.79 µg/mL | [14] |
| U266 (Multiple Myeloma) | 222.2 µg/mL (Resistant) |[14] |
Table 2: Effect of this compound on STAT1 Expression and Activation
| Experimental System | Treatment | Key Finding | Reference |
|---|---|---|---|
| Normal Human PBMCs (in vitro) | This compound (24 hours) | STAT1 mRNA reduced to <5% of control. | [4] |
| Normal Human PBMCs (in vitro) | This compound (24 hours) | Almost complete inhibition of IFN-α-induced STAT1 activation. | [4][13] |
| Patient with CLL (in vivo) | This compound (25 mg/m²) | >90% decrease in STAT1 protein 24 hours post-infusion. | [13] |
| Rat Vascular Smooth Muscle Cells | this compound | Significant reduction of STAT1 phosphorylation. |[11] |
Experimental Protocols
Reproducing the findings on this compound's impact requires specific experimental techniques. Detailed methodologies for key assays are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, cell lines such as U937 monocytic cells or various leukemia/lymphoma lines can be used.[5][6]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are seeded at a desired density and treated with this compound at various concentrations (e.g., 0-10 µM) for specified time periods (e.g., 6, 24, 48 hours) to assess its effects.[4]
-
Cytokine Stimulation: To induce STAT1 phosphorylation, cells are stimulated with a cytokine such as IFN-γ (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C prior to harvesting.[5]
Western Blotting for Total and Phosphorylated STAT1
This protocol is designed to detect the levels of total STAT1 protein and its phosphorylated form (p-STAT1).
-
Sample Preparation:
-
After treatment/stimulation, wash cells with ice-cold phosphate-buffered saline (PBS) containing phosphatase inhibitors (e.g., sodium orthovanadate).[5]
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][16]
-
Centrifuge the lysates at high speed (e.g., 12,000g) for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as its casein content can interfere with phospho-specific antibodies.[16][17]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT1 (e.g., anti-p-STAT1 Tyr701) and total STAT1, diluted in 5% BSA/TBST.[5][6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of activated STAT1.
-
Nuclear Extract Preparation:
-
Following cell treatment and stimulation, harvest cells and isolate nuclear extracts using a specialized kit or protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the STAT1-specific binding site (e.g., GAS element).
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extract protein in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For supershift assays, add a STAT1-specific antibody to the reaction to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
If using a radioactive probe, dry the gel and expose it to X-ray film. If using a non-radioactive probe, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
A "shifted" band indicates the formation of a STAT1-DNA complex. The intensity of this band correlates with the amount of active STAT1.
-
Conclusion and Future Directions
This compound exerts a potent inhibitory effect on the STAT1 signaling pathway, primarily by depleting cellular STAT1 protein and mRNA levels and preventing its activation.[1][4] This specific targeting of STAT1 is a key mechanism underlying its profound immunosuppressive activity and contributes to its antineoplastic effects.[3] The data clearly show that even brief exposure to this compound can lead to a sustained loss of STAT1, providing a molecular basis for the long-term immune defects observed in patients.[4]
For drug development professionals, the specific action of this compound on STAT1 highlights this transcription factor as a viable therapeutic target for new immunosuppressive and anticancer agents.[1][3] Future research could focus on developing compounds that mimic this compound's STAT1-depleting effects with greater specificity and reduced off-target toxicity. For researchers, the protocols and data presented here provide a framework for investigating the role of STAT1 in various disease models and for screening novel STAT1 inhibitors. Understanding the intricate relationship between this compound and STAT1 signaling continues to offer valuable insights into both cancer therapy and immune regulation.
References
- 1. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling | Semantic Scholar [semanticscholar.org]
- 2. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound attenuates inflammation and dysregulated autophagy in alveolar macrophages via inhibition of STAT1/IRF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits STAT1-mediated up-regulation of caspase-3 expression in dexamethasone-induced osteoblasts apoptosis and slows the progression of steroid-induced avascular necrosis of the femoral head in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Making of a Milestone Leukemia Drug: A Technical History of Fludarabine
Introduction
Fludarabine, a fluorinated purine nucleoside analog, represents a landmark in the therapeutic landscape of hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). First synthesized in 1968 and approved for medical use in the United States in 1991, its development journey from a laboratory curiosity to a cornerstone of chemotherapy regimens showcases decades of progress in medicinal chemistry, pharmacology, and clinical oncology. This in-depth guide traces the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and the evolution of resistance, providing a technical resource for researchers, scientists, and drug development professionals.
Discovery and Chemical Synthesis
This compound (9-β-D-arabinofuranosyl-2-fluoroadenine) was first synthesized in 1968 by John Montgomery and Kathleen Hewson at the Southern Research Institute. Their work focused on creating purine analogs resistant to metabolic degradation, thereby enhancing their therapeutic potential. The key structural feature of this compound is the fluorine atom at the 2-position of the adenine base, which confers resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates related compounds like vidarabine (ara-A).
Original Synthesis (Montgomery and Hewson, 1969)
The initial synthesis was a multi-step process starting from 2-aminoadenine. The general methodology involved:
-
Acetylation: Protection of the amino groups of 2-aminoadenine.
-
Glycosylation: Reaction with a protected chloro- or bromo-sugar (tri-O-benzyl-α-D-arabinofuranosyl chloride).
-
Deacetylation: Removal of the acetyl protecting groups from the purine base.
-
Diazotization and Fluorination: Conversion of the 2-amino group to a fluoro group via a diazonium salt intermediate (Schiemann reaction).
-
Deprotection: Removal of the benzyl protecting groups from the sugar moiety to yield the final compound.
Enzymatic and Modern Synthesis Protocols
Over the years, more efficient synthesis methods have been developed, including enzymatic approaches. These methods offer advantages in terms of stereoselectivity and reduced need for protecting groups. One such method involves the use of microorganisms like Enterobacter aerogenes to catalyze the reaction between 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U)[1].
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a generalized example based on described enzymatic methods.
-
Reaction Setup: Prepare a solution of 0.03 - 0.05 M potassium phosphate buffer (KH2PO4), adjusting the pH to 7.0 with potassium hydroxide (KOH).
-
Temperature Control: Heat the buffer solution to a constant temperature between 50°C and 70°C (optimally 60°C).
-
Substrate Addition: Add 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U) to the heated buffer.
-
Enzyme Introduction: Introduce a cell paste of Enterobacter aerogenes, which contains the necessary transglycosylating enzymes.
-
Incubation: Stir the reaction mixture at a constant temperature for several hours until high-performance liquid chromatography (HPLC) analysis indicates the reaction is complete.
-
Purification: The resulting crude this compound can be purified. A common method involves treating the crude product with acetic anhydride to form the tri-O-acetyl derivative, which is less soluble and can be crystallized. Subsequent hydrolysis of the acetyl groups yields purified this compound[1].
Mechanism of Action
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP exerts its cytotoxic effects through multiple mechanisms.
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes required for DNA replication, including DNA polymerase alpha, DNA primase, and ribonucleotide reductase[2]. This leads to the termination of the growing DNA strand.
-
Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA inhibits chain elongation and affects DNA ligase function, leading to DNA strand breaks. When incorporated into RNA, it inhibits transcription and RNA processing.
-
Induction of Apoptosis: The cellular disruption caused by DNA synthesis inhibition and DNA damage triggers programmed cell death (apoptosis)[3].
Preclinical Development
Preclinical studies were crucial in characterizing this compound's cytotoxic and immunosuppressive properties. In vitro studies established its potent activity against various hematological cancer cell lines.
In Vitro Cytotoxicity
This compound demonstrated significant antiproliferative activity across a range of leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | 4 | [4] |
| BL2 | B-cell Lymphoma | 0.36 | Not Specified | [5] |
| Dana | B-cell Lymphoma | 0.34 | Not Specified | [5] |
| RPMI 8226 | Multiple Myeloma | ~3.5 | Not Specified | [6] |
| Various CLL | Chronic Lymphocytic Leukemia | 0.6 - 106 | 72 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various this compound concentrations. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against drug concentration to determine the IC50 value.
Clinical Development
The clinical development of this compound began with Phase I trials in the 1980s, which established its safety profile and dose-limiting toxicities, primarily myelosuppression. Its profound lymphopenic effect quickly pointed towards its potential in lymphoid malignancies.
Monotherapy in Chronic Lymphocytic Leukemia (CLL)
This compound monotherapy became the standard of care for relapsed CLL and later for treatment-naïve patients, demonstrating superior response rates compared to older alkylating agents like chlorambucil.
| Study / Comparison | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| This compound vs. Chlorambucil | Treatment-Naïve | 509 | 63% vs 37% | 20% vs 4% | [8] |
| This compound vs. CAP | Treatment-Naïve | 96 | 71% vs 60% | Not specified | [8] |
| This compound vs. CAP | Relapsed/Refractory | 96 | 48% vs 27% | Not specified | [8][9] |
| Phase II (Weekly low-dose) | Previously Treated | 46 | 24% | 15% | [10] |
| US Intergroup Trial E2997 | Treatment-Naïve | 137 (F arm) | 59.5% | 4.6% | [6] |
Combination Therapy: The FCR Regimen
The development of combination therapies marked a significant advancement. The combination of F ludarabine, C yclophosphamide, and the anti-CD20 monoclonal antibody R ituximab (FCR) became the new gold standard for medically fit, treatment-naïve CLL patients, yielding high rates of complete remission and long-term disease-free survival.
| Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Key Finding | Reference |
| MD Anderson Phase II | Treatment-Naïve | 300 | 95% | 72% | Established FCR as highly effective frontline therapy. | [11] |
| German CLL Study Group (CLL8) | Treatment-Naïve | 817 | 95.1% (FCR) vs 88.4% (FC) | 44.1% (FCR) vs 21.8% (FC) | FCR improved PFS and OS over FC. | [10] |
| MD Anderson Phase II | Relapsed/Refractory | 284 | 74% | 30% | FCR is an active regimen for relapsed CLL. | [2] |
| Israeli CLL Study Group (FCR-LITE) | Elderly, Treatment-Naïve | 40 | 67.5% | 42.5% | Lower dose FCR is effective and safe in elderly patients. | [12] |
Representative Clinical Trial Protocol: FCR for Treatment-Naïve CLL
This protocol is a generalized representation based on pivotal FCR trials.
-
Patient Population: Symptomatic, previously untreated patients with CD20+ B-cell CLL, adequate organ function, and good performance status.
-
Exclusion Criteria: Significant comorbidities, active infection, del(17p) mutation (in modern practice).
-
Treatment Regimen:
-
This compound: 25 mg/m² intravenously on days 1-3 of each cycle.
-
Cyclophosphamide: 250 mg/m² intravenously on days 1-3 of each cycle.
-
Rituximab: 375 mg/m² intravenously on day 0 or 1 of the first cycle, and 500 mg/m² on day 1 of subsequent cycles.
-
-
Cycle Duration: Treatment is repeated every 28 days for a total of 6 cycles.
-
Primary Endpoints: Complete Response (CR) rate, Overall Response Rate (ORR).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), safety and toxicity profile, minimal residual disease (MRD) status.
Mechanisms of Resistance
Despite its efficacy, resistance to this compound, both innate and acquired, remains a significant clinical challenge. Several mechanisms have been identified:
-
Deficient Drug Activation: The most common mechanism is the downregulation or loss-of-function mutations in the deoxycytidine kinase (dCK) gene. Without dCK, F-ara-A cannot be phosphorylated to its active F-ara-ATP form.
-
Altered Nucleotide Metabolism: Changes in the levels of competing natural nucleosides (like dCTP) can reduce the efficacy of F-ara-ATP.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.
-
Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or defects in pro-apoptotic pathways (e.g., p53 mutations) can render cells resistant to this compound-induced cell death.
Conclusion
The historical development of this compound is a testament to rational drug design and persistent clinical investigation. From its initial synthesis aimed at overcoming metabolic instability to its establishment as a pivotal agent in CLL monotherapy and its subsequent role as the backbone of the highly effective FCR regimen, this compound has fundamentally changed the prognosis for many patients with hematological cancers. While the advent of novel targeted agents is shifting the treatment paradigm, the story of this compound provides invaluable lessons in chemotherapy development and continues to inform its use in conditioning regimens for stem cell transplantation and CAR-T cell therapy, securing its legacy in the annals of oncology.
References
- 1. EP1464708A1 - A process for the preparation of this compound phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 2. This compound, cyclophosphamide, and rituximab chemoimmunotherapy is highly effective treatment for relapsed patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Protocol for CLL With this compound and Cyclophosphamide With Rituximab (FCR) Plus Lenalidomide | Clinical Research Trial Listing [centerwatch.com]
- 4. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III trial of this compound plus cyclophosphamide compared with this compound for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound as monotherapy in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term results of the this compound, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Foundational Studies on the Immunosuppressive Properties of Fludarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely utilized in the treatment of hematologic malignancies. Beyond its direct antitumor effects, this compound exhibits significant immunosuppressive properties that are integral to its therapeutic efficacy and are also harnessed in non-myeloablative conditioning regimens for hematopoietic stem cell transplantation. This technical guide provides an in-depth exploration of the foundational studies that have elucidated the core mechanisms of this compound-induced immunosuppression, with a focus on its impact on lymphocyte populations, key signaling pathways, and the induction of apoptosis.
Core Mechanism of Action
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This active metabolite is then transported into cells and intracellularly phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). The cytotoxic and immunosuppressive effects of this compound are primarily mediated by F-ara-ATP through several key mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation.[1] It also inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of precursors essential for DNA replication.[2]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in both dividing and resting lymphocytes.[3][4] This programmed cell death is a key contributor to its lymphodepletive effects.
-
Inhibition of STAT1 Signaling: A crucial aspect of this compound's immunosuppressive activity is its ability to inhibit the STAT1 signaling pathway. This leads to a specific depletion of STAT1 protein and mRNA, impairing cellular responses to interferons and other cytokines that are critical for immune activation.[5][6][7]
Quantitative Analysis of this compound's Immunosuppressive Effects
The following tables summarize key quantitative data from foundational studies on the effects of this compound on immune cells.
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| Apoptosis | |||||
| CD8+ T-cells (from healthy donors) | 1-25 µM | 72 hours | Higher level of apoptosis compared to CD4+ T-cells, leading to an increased CD4:CD8 ratio in vitro. | [8] | |
| CD4+ T-cells (from healthy donors) | 1-25 µM | 72 hours | Lower level of apoptosis compared to CD8+ T-cells. | [8] | |
| B-CLL cells | 1 µM | 48 hours | Significant increase in apoptosis (from 3.81% to 14.78%). | [9] | |
| Peripheral Blood Lymphocytes (Normal) | 1 µM | 48 hours | Significant increase in apoptosis (from 4.11% to 9.99%). | [9] | |
| Proliferation | |||||
| CD4+ T-cells (CLL patients, stimulated with αCD3/αCD28 beads) | Pre-treated for 24 hours | - | Proliferation rate increased from 56.7% to 74.5%. | [10] | |
| CD8+ T-cells (CLL patients, stimulated with αCD3/αCD28 beads) | Pre-treated for 24 hours | - | Proliferation rate increased from 63.1% to 84.9%. | [10] | |
| CD4+ Memory T-cells (CLL patients) | Pre-treated | - | Proliferation increased from 16.0% to 34.0%. | [10] | |
| CD8+ Memory T-cells (CLL patients) | Pre-treated | - | Proliferation increased from 8.3% to 29.7%. | [10] | |
| Apoptosis-Related Protein Expression (in B-CLL cells) | |||||
| Bcl-2 | B-CLL cells | 10⁻⁶ M | 48 hours | MFI decreased from 331.71 to 245.81. | [3][11] |
| Bax | B-CLL cells | 10⁻⁶ M | 48 hours | MFI increased from 133.56 to 154.33. | [3][11] |
| Bcl-2/Bax Ratio | B-CLL cells | 10⁻⁶ M | 48 hours | Decreased from 2.64 to 1.67. | [3] |
| Enzyme Inhibition | |||||
| DNA Primase | - | - | - | IC50 of 2.3 µM for F-ara-ATP. | [2] |
| Antiproliferative Activity | RPMI 8226 cells | - | - | IC50 of 1.54 µM. | [12] |
| In Vivo Lymphocyte Counts | |||||
| CD4+ T-cells | Patients with indolent lymphoma/CLL | 20 mg/m²/day for 5 days | End of treatment | Mean absolute count decreased from 999 cells/µL to 98 cells/µL. | [13] |
Key Signaling Pathways Affected by this compound
Inhibition of STAT1 Signaling Pathway
This compound's interference with the STAT1 signaling pathway is a cornerstone of its immunosuppressive mechanism. This pathway is critical for mediating the effects of interferons and other cytokines involved in immune activation.
Caption: this compound inhibits the STAT1 signaling pathway by decreasing STAT1 mRNA synthesis.
Induction of Apoptosis via Modulation of Bcl-2 Family Proteins
This compound promotes apoptosis in lymphocytes by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound induces apoptosis by downregulating Bcl-2 and upregulating Bax.
Experimental Protocols
Quantification of Apoptosis by Multiparametric Flow Cytometry (Annexin V and Propidium Iodide Staining)
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for assessing apoptosis using Annexin V and PI staining with flow cytometry.
Detailed Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte subsets in complete RPMI-1640 medium. Treat cells with desired concentrations of this compound for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting and Washing: Harvest cells by centrifugation. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Analysis of STAT1 Protein Expression by Western Blot
This technique is used to quantify the levels of total and phosphorylated STAT1 protein in cell lysates.
Workflow:
Caption: Standard workflow for Western blot analysis of STAT1 protein expression.
Detailed Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for total STAT1 or phosphorylated STAT1 (pSTAT1) overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize STAT1 or pSTAT1 levels to a loading control such as β-actin or GAPDH.
Cytokine Secretion Profiling by Cytokine Bead Array (CBA)
CBA is a flow cytometry-based method for the simultaneous quantification of multiple cytokines in a single sample.
Workflow:
Caption: Workflow for multiplex cytokine analysis using a Cytokine Bead Array.
Detailed Methodology:
-
Sample Preparation: Collect supernatants from lymphocyte cultures treated with or without this compound.
-
Bead and Reagent Preparation: Prepare a series of cytokine standards. Mix the capture beads, each specific for a different cytokine and having a distinct fluorescence intensity.
-
Assay Procedure: Incubate the mixed capture beads with the standards or unknown samples, along with a phycoerythrin (PE)-conjugated detection reagent. This forms a "sandwich" complex.
-
Washing: Wash the beads to remove unbound reagents.
-
Flow Cytometric Analysis: Acquire the samples on a flow cytometer. The instrument identifies the cytokine based on the fluorescence of the capture bead and quantifies the amount of cytokine based on the PE fluorescence intensity.
-
Data Analysis: Generate a standard curve for each cytokine using the known standards. Determine the concentration of cytokines in the unknown samples by interpolating from the standard curves.
Conclusion
The immunosuppressive properties of this compound are a critical aspect of its clinical utility, stemming from its multifaceted mechanism of action. Foundational research has demonstrated its profound effects on lymphocyte viability and function, primarily through the induction of apoptosis and the targeted inhibition of the STAT1 signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the immunomodulatory effects of this compound and to develop novel therapeutic strategies. Continued investigation into the intricate molecular pathways affected by this agent will undoubtedly unveil new opportunities for its application in oncology and immunology.
References
- 1. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Combined Effects of this compound and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of CD4+ and CD8+ T cell subsets to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential induction of apoptosis by this compound monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates inflammation and dysregulated autophagy in alveolar macrophages via inhibition of STAT1/IRF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. scilit.com [scilit.com]
- 13. selleck.co.jp [selleck.co.jp]
Fludarabine's Effect on Cell Cycle Progression in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which fludarabine, a purine nucleoside analog, modulates cell cycle progression and induces apoptosis in leukemia cells. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Core Mechanism of Action
This compound (administered as this compound phosphate) is a prodrug that undergoes metabolic activation to exert its cytotoxic effects.[1][2][3] Upon entering the plasma, it is rapidly dephosphorylated to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[4][5] F-ara-A is then transported into cells and rephosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP).[1][2][4] This active metabolite is the primary mediator of this compound's anti-leukemic activity, primarily through the potent inhibition of DNA synthesis.[1][2][6]
References
- 1. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
Methodological & Application
Fludarabine Protocol for In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely employed in the treatment of hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL).[1][2] Its efficacy lies in its ability to disrupt DNA synthesis and trigger programmed cell death, or apoptosis, in both dividing and non-dividing cancer cells.[2][3] In the context of in vitro cell culture studies, this compound serves as a critical tool for investigating cancer biology, drug resistance mechanisms, and the efficacy of novel combination therapies.
This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture experiments, intended to guide researchers in designing and executing robust and reproducible studies.
Mechanism of Action
This compound phosphate is a prodrug that undergoes rapid dephosphorylation in plasma to 2-fluoro-ara-A (F-ara-A).[2] F-ara-A is then transported into the cell and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[2] F-ara-ATP exerts its cytotoxic effects through a multi-faceted approach:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes essential for DNA replication, including DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase.[2][4] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[2][5]
-
Induction of Apoptosis: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and the initiation of apoptosis.[3] this compound has been shown to activate caspases, key executioners of apoptosis, in various cancer cell lines.[5]
-
RNA Interference: F-ara-ATP can also be incorporated into RNA, disrupting RNA processing and function, which further contributes to its cytotoxic effects.[2][5]
Data Presentation: Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound have been quantified across a variety of cancer cell lines. The following tables summarize key quantitative data for easy comparison.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hours) | Reference |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.101 | Not Specified | Not Specified | [1] |
| KG1 | Acute Myelogenous Leukemia | 0.15 | MTT Assay | 48 | [6] |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | 0.239 | Not Specified | Not Specified | [1] |
| BL2 | B-cell Lymphoma | 0.36 | K.V.1.3 Current Inhibition | Not Specified | [7] |
| Dana | B-cell Lymphoma | 0.34 | K.V.1.3 Current Inhibition | Not Specified | [7] |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | 0.686 | Not Specified | Not Specified | [1] |
| NALM-6 | B-cell Leukemia | 0.749 | Not Specified | Not Specified | [1] |
| RS4-11 | Leukemia | 0.823 | Not Specified | Not Specified | [1] |
| 697 | Acute Lymphoblastic Leukemia (ALL) | 1.218 | Not Specified | Not Specified | [1] |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | 1.365 | Not Specified | Not Specified | [1] |
| K562 | Chronic Myelogenous Leukemia | 3.33 | Clonogenic Survival Assay | 4 | [8] |
| MCF7 | Breast Adenocarcinoma | 0.13 | MTT Assay | 48 | [6] |
| LASCPC-01 | Neuroendocrine Prostate Cancer | 17.67 | Not Specified | Not Specified | [6] |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | Proliferation Assay | Not Specified | [9] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | Proliferation Assay | Not Specified | [9] |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | Proliferation Assay | Not Specified | [9] |
| U266 | Multiple Myeloma | 222.2 µg/mL | Proliferation Assay | Not Specified | [9] |
Table 2: Effective Concentration Ranges of this compound in In Vitro Studies
| Cell Line/Type | Experimental Focus | Concentration Range | Incubation Time (hours) | Reference |
| B-CLL | Cytotoxicity and Apoptosis | 0.25 - 5 µg/mL | 48 | [6] |
| MOLT-4, ML-1, U-937 | Cell Viability and Count | 250 nM - 1 µM | 24 and 48 | [6] |
| LASCPC-01 | N-Myc Protein Reduction | 25 µM | 48 | [6] |
| HTLV-1-infected T cells | Growth Arrest and Apoptosis | Not Specified | Not Specified | [10] |
| CLL cells | Apoptosis | 1 µg/mL | 24 | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound in vitro.
Protocol 1: Determining Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cells in logarithmic growth phase
-
96-well plates
-
This compound phosphate
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[1] For adherent cells, allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][6] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-p53, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound's Mechanism of Action
Caption: this compound is converted to its active form, F-ara-ATP, which inhibits DNA synthesis and induces apoptosis.
This compound-Induced DNA Damage Response Pathway
Caption: this compound-induced DNA damage activates ATM/ATR, leading to p53-mediated cell cycle arrest and apoptosis.
General Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for studying the effects of this compound on cancer cells in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fludarabine in Xenograft Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various hematological malignancies, most notably B-cell chronic lymphocytic leukemia (CLL).[1] Its mechanism of action involves its conversion to the active triphosphate form, F-ara-ATP, which disrupts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[1] Xenograft mouse models, which involve the implantation of human leukemia cells into immunodeficient mice, are indispensable tools for the in vivo evaluation of novel therapeutic agents and treatment strategies.[1] These models allow for the study of drug efficacy, mechanism of action, and the development of resistance in a living organism, providing critical preclinical data.
These application notes provide a comprehensive guide for researchers utilizing this compound in leukemia xenograft models. Included are summaries of preclinical data, detailed experimental protocols for establishing and treating xenograft models, and methods for assessing therapeutic outcomes.
Mechanism of Action of this compound
This compound phosphate is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This intermediate is then transported into the cell and subsequently re-phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects through several key mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), leading to the termination of DNA chain elongation.[1]
-
Inhibition of Ribonucleotide Reductase: This enzyme is essential for producing deoxynucleotides, the building blocks of DNA. By inhibiting ribonucleotide reductase, F-ara-ATP depletes the pool of available deoxynucleotides necessary for DNA replication.[1]
-
Inhibition of DNA Primase and DNA Ligase I: These enzymes play crucial roles in DNA replication and repair. Their inhibition by F-ara-ATP further contributes to the disruption of DNA synthesis.[1]
-
Induction of Apoptosis: By interfering with DNA replication and repair, this compound triggers programmed cell death, or apoptosis, in cancer cells.
In addition to its direct effects on DNA synthesis, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation.
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway: this compound has been demonstrated to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway.[2] It achieves this by preventing the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking its transcriptional activity.[2] This is significant as NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including leukemia.[2][3]
MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth and survival. This compound has been shown to induce a rapid and sustained activation of ERK in monocytic cells.[4] This pro-inflammatory activation may contribute to some of the side effects observed with this compound treatment.[4] Conversely, in some contexts, the inactivation of the MAPK pathway has been shown to be crucial for this compound-induced apoptosis, particularly when used in combination with other agents.[5]
Data Presentation: Efficacy of this compound in Leukemia Xenograft Models
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound in various leukemia xenograft mouse models.
| Leukemia Model | Mouse Strain | Treatment Regimen | Outcome |
| TCL-1 Leukemia Adoptive Transfer | - | This compound (34 mg/kg, i.p.) | Increased survival and reduced white blood cell count compared to saline control.[6] |
| B-cell Leukemia (BCL-1) | (BALB/c x C57BL/6) F1 | This compound (0.8 mg/kg/day for 5 days, 2 cycles) + Cyclophosphamide | 32% of treated mice developed leukemia vs. 76% of control mice. |
| This compound-resistant CLL (WSU-CLL) | SCID | Bryostatin 1 followed by this compound (200 mg/kg, i.v.) | Significantly higher rates of tumor growth inhibition and improved animal survival compared to either agent alone. |
| Human Myeloid Leukemia (KG-1) | SCID/beige | Irradiation (250 cGy) + this compound (200 mg/kg) | Enhanced engraftment of KG-1 cells.[7] |
| Human Hematopoietic Stem Cells | SCID/beige | Irradiation (250 cGy) + this compound (200 mg/kg) | ~102-fold increase in human CD45+ cell engraftment in bone marrow.[7] |
| Neuroendocrine Prostate Cancer (NEPC) Xenograft | - | This compound phosphate (120mg/kg, i.p. for 5 consecutive days, followed by a 2-day rest, and another 5 days of treatment) | Significant reduction in tumor growth.[8] |
Experimental Protocols
A typical workflow for a leukemia xenograft study involving this compound treatment is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHMEQ, a new NF-kappaB inhibitor, induces apoptosis and enhances this compound effects on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K pathway sensitizes this compound-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Lymphocyte Depletion Using Fludarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely utilized in the treatment of hematologic malignancies, most notably B-cell chronic lymphocytic leukemia (CLL).[1] Its efficacy lies in its ability to induce apoptosis, or programmed cell death, in both malignant and normal lymphocytes.[2] In the laboratory setting, this compound is an invaluable tool for the in vitro depletion of lymphocytes from various cell populations. This is a critical step in numerous research applications, including the enrichment of other cell types, studies of lymphocyte biology, and the development of cell-based therapies.
These application notes provide a comprehensive guide to the use of this compound for in vitro lymphocyte depletion, including detailed protocols, dosage recommendations, and an overview of its mechanism of action.
Mechanism of Action
This compound is a prodrug that is actively transported into cells and subsequently phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1] F-ara-ATP exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[1] It competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. This incorporation leads to the termination of DNA chain elongation and the inhibition of critical enzymes involved in DNA replication and repair, such as ribonucleotide reductase and DNA ligase I.[1] The disruption of these fundamental cellular processes ultimately triggers the apoptotic cascade, leading to cell death.[3]
Mechanism of action of this compound in lymphocytes.
Data Presentation: this compound Dosage for In Vitro Lymphocyte Depletion
The effective concentration of this compound for in vitro lymphocyte depletion can vary depending on the specific lymphocyte subset, cell density, and incubation time. The following table summarizes key quantitative data from published studies. For in vitro experiments, the active form of this compound, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is often used.[4]
| Cell Type | This compound Concentration | Incubation Time | Outcome | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | 0.6 µM - 106 µM (IC50) | 72 hours | 50% loss of cell viability | [4] |
| Chronic Lymphocytic Leukemia (CLL) Cells | 1 µg/ml (~2.8 µM) | 24 hours | Significant induction of apoptosis | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 µg/ml (~2.8 µM) | 24 hours | Depletion of CD4+ and CD8+ T-cells | [6] |
| CD4+ and CD8+ T-cells from healthy donors and CLL patients | 1 µM - 25 µM | 72 hours | Higher apoptosis in CD8+ than CD4+ T-cells | [7] |
| Chronic Lymphocytic Leukemia (CLL) Cells | 0.03 µM - 30 µM | Not Specified | Strong cytotoxicity, IC50 < 3 µM for most patients | [8] |
| Chronic Lymphocytic Leukemia (CLL) Cells | 3 µM and 10 µM | 48 hours | Induction of apoptosis | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound monophosphate (or F-ara-A) powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Under sterile conditions, dissolve the this compound powder in the appropriate solvent (DMSO is commonly used for high concentrations).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Lymphocyte Depletion Protocol
This protocol provides a general guideline for the depletion of lymphocytes from a mixed cell population, such as Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Isolated lymphocytes or PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Reagents for viability assessment (e.g., Trypan Blue, Annexin V/Propidium Iodide kit)
Protocol:
-
Isolate lymphocytes or PBMCs from the source tissue (e.g., whole blood) using a standard method such as density gradient centrifugation.
-
Resuspend the cells in complete cell culture medium and perform a cell count and viability assessment.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a cell culture plate or flask.[1]
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (a typical range to test is 0.1 µM to 50 µM).[1]
-
Add the this compound working solutions to the cell cultures. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).[1]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Following incubation, harvest the cells by gentle pipetting or cell scraping.
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh medium or buffer for downstream applications.
-
Assess the efficiency of lymphocyte depletion and the viability of the remaining cells using a suitable method (see below).
Assessment of Lymphocyte Viability and Apoptosis
a) Trypan Blue Exclusion Assay (for Viability):
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
b) Annexin V/Propidium Iodide (PI) Staining (for Apoptosis): This flow cytometry-based assay is a more sensitive method to detect apoptosis.
-
Harvest the cells and wash them with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V apoptosis detection kit.[1]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential induction of apoptosis by this compound monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of "in vitro" apoptosis by this compound in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application of Fludarabine in CAR-T Cell Therapy Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapy for hematological malignancies. A critical component of successful CAR-T cell therapy is the preparative lymphodepletion regimen administered to the patient prior to CAR-T cell infusion. Fludarabine, a purine analog, is a cornerstone of these conditioning regimens, typically used in combination with cyclophosphamide (Flu/Cy). This lymphodepletion creates a favorable in vivo environment for the adoptively transferred CAR-T cells, leading to their robust expansion, enhanced persistence, and potent anti-tumor activity. These application notes provide a comprehensive overview of the preclinical application of this compound in CAR-T cell therapy, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.
Mechanism of Action of this compound in the Context of CAR-T Cell Therapy
This compound phosphate is rapidly dephosphorylated in the plasma to its active metabolite, 2-fluoro-ara-A, which is then taken up by cells and phosphorylated intracellularly to the active triphosphate form, 2-fluoro-ara-ATP. This active metabolite primarily inhibits DNA synthesis by interfering with DNA polymerase alpha, ribonucleotide reductase, and DNA primase[1]. In the context of CAR-T cell therapy, the lymphodepleting effect of this compound is crucial. By depleting endogenous lymphocytes, particularly regulatory T cells (Tregs), this compound reduces competition for essential cytokines, such as IL-7 and IL-15. This increased availability of homeostatic cytokines promotes the expansion and survival of the infused CAR-T cells[2]. Furthermore, recent preclinical evidence suggests that the therapeutic efficacy of the Flu/Cy regimen also involves the perturbation of tumor cell metabolism[3][4][5].
Preclinical Rationale for this compound-Based Lymphodepletion
Preclinical studies have consistently demonstrated the superiority of combining this compound with cyclophosphamide for lymphodepletion prior to CAR-T cell infusion. This combination has been shown to significantly enhance CAR-T cell expansion and persistence compared to regimens using cyclophosphamide alone[6]. The synergistic effect of this combination creates an optimal immunological space for the infused CAR-T cells to engraft and execute their anti-tumor functions.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the role of this compound in CAR-T cell therapy.
Table 1: Impact of this compound-Based Lymphodepletion on CAR-T Cell Therapy Efficacy
| Preclinical Model | Lymphodepletion Regimen | Key Findings | Reference |
| B-cell malignancies (CDX murine models) | Cyclophosphamide and this compound | Most efficacious therapeutic effect observed when CD19 CAR-T cells were infused five days after chemotherapy.[3][4][5] | [3],[4],[5] |
| B-ALL and Burkitt's lymphoma murine models | Cyclophosphamide and this compound | Optimal neoplastic cell abrogation and sustained CD19 CAR-T cell vitality when administered on day five post-lymphodepletion.[4] | [4] |
| Ovarian Cancer (in vitro) | Treosulfan and this compound | Synergistic effect on killing of SKOV3 and OVCAR4 cells. Did not negatively impact MSLN-CAR T cells functions in a hypoxic solid tumor context.[7] | [7] |
Table 2: Clinical Observations on this compound Exposure and CAR-T Cell Therapy Outcomes
| Patient Population | Key Findings | Reference |
| Pediatric and young adults with B-ALL | Addition of this compound to cyclophosphamide significantly improved CAR T-cell expansion, persistence, and event-free survival.[2] | [2] |
| Pediatric and young adults with B-ALL | A cumulative this compound AUC ≥14 mgh/L was associated with improved CAR T-cell persistence and expansion.[2] | [2] |
| Children and young adults with B-ALL | Patients with a this compound AUC <13.8 mghr/L had a 2.5-fold higher cumulative incidence of relapse.[8][9][10][11] | [8],[9],[10],[11] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of this compound/Cyclophosphamide Lymphodepletion for CAR-T Cell Therapy
This protocol describes a general procedure for evaluating the efficacy of a Flu/Cy lymphodepletion regimen in a preclinical mouse model of B-cell malignancy.
1. Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human B-cell malignancy cell line (e.g., NALM-6, Raji) expressing the target antigen (e.g., CD19)
-
CD19-targeted CAR-T cells
-
This compound (for injection)
-
Cyclophosphamide (for injection)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
2. Experimental Procedure:
-
Tumor Engraftment: Inoculate immunodeficient mice with a human B-cell malignancy cell line. For example, inject 0.5 x 10^6 NALM-6 cells intravenously (i.v.) via the tail vein.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression through bioluminescence imaging (if using luciferase-expressing tumor cells) or flow cytometry analysis of peripheral blood for tumor markers.
-
Lymphodepletion: Once tumor is established (e.g., day 7-10 post-tumor inoculation), administer the lymphodepleting chemotherapy.
-
Prepare a solution of cyclophosphamide in sterile PBS. Administer intraperitoneally (i.p.) at a dose of 250-500 mg/m².
-
Prepare a solution of this compound in sterile PBS. Administer i.p. at a dose of 25-30 mg/m² daily for 3-5 consecutive days[6].
-
-
CAR-T Cell Infusion: Five days after the completion of the chemotherapy regimen, infuse the CAR-T cells.[3][4][5]
-
Thaw cryopreserved CAR-T cells and resuspend in sterile PBS or saline.
-
Inject a therapeutic dose of CAR-T cells (e.g., 1 x 10^7 cells) i.v. via the tail vein.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health, body weight, and signs of toxicity daily.
-
Monitor anti-tumor efficacy by measuring tumor burden regularly (e.g., weekly) using bioluminescence imaging or flow cytometry.
-
Evaluate CAR-T cell expansion and persistence by collecting peripheral blood at various time points and analyzing for the presence of CAR-T cells using flow cytometry.
-
At the end of the study (or when humane endpoints are reached), collect tissues (e.g., bone marrow, spleen, liver) for histological analysis and to assess CAR-T cell infiltration and tumor clearance.
-
Visualizations
Caption: Preclinical experimental workflow for evaluating this compound-based lymphodepletion in CAR-T cell therapy.
Caption: Mechanism of action of this compound in enhancing CAR-T cell therapy.
Conclusion
This compound is an indispensable component of the lymphodepleting regimen for CAR-T cell therapy. Preclinical studies have robustly demonstrated that its combination with cyclophosphamide is critical for creating an optimal environment for CAR-T cell engraftment, expansion, and anti-tumor function. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to optimize CAR-T cell therapies. Further preclinical and clinical investigations are warranted to refine dosing strategies and to fully elucidate the complex interplay between this compound-based lymphodepletion, the tumor microenvironment, and CAR-T cell efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound exposure predicts outcome after CD19 CAR T-cell therapy in children and young adults with acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Combining chemotherapy with CAR-T cell therapy in treating solid tumors [frontiersin.org]
- 7. Impact of this compound and treosulfan on ovarian tumor cells and mesothelin chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Optimal this compound lymphodepletion is associated with improved outcomes after CAR T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Customizing pre-CAR T chemotherapy could improve ALL patient outcomes | MDedge [ma1.mdedge.com]
Application Notes: Fludarabine as a Tool for Studying DNA Repair Mechanisms
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely employed in the treatment of hematologic malignancies.[1][2] Its clinical efficacy is rooted in its ability to disrupt DNA synthesis and induce apoptosis in both dividing and quiescent cancer cells.[3] Beyond its therapeutic applications, these properties make this compound an invaluable tool for researchers studying the intricate mechanisms of DNA repair. This document provides detailed application notes, experimental protocols, and data to guide the use of this compound in DNA repair research.
Mechanism of Action
This compound is a prodrug that is dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and rephosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[3][4][5] F-ara-ATP exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis and repair:
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into the deoxyribonucleotides necessary for DNA replication and repair.[3][4][6][7][8] This leads to a depletion of the intracellular pool of deoxynucleotides.
-
Inhibition of DNA Polymerases: F-ara-ATP competes with dATP for incorporation into newly synthesizing DNA strands by DNA polymerases.[1][3][4][7][8] Once incorporated, it terminates DNA chain elongation.[5][9]
-
Inhibition of DNA Ligase: F-ara-ATP has been shown to inhibit DNA ligase I, an enzyme crucial for joining DNA fragments during replication and repair.[4][10]
-
Incorporation into RNA: this compound can also be incorporated into RNA, disrupting its processing and function, which further contributes to its cytotoxicity.[5][6][11]
The accumulation of DNA strand breaks and replication stress caused by these actions triggers a robust DNA Damage Response (DDR), primarily activating the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[3] This makes this compound an excellent agent for inducing DNA damage and studying the subsequent cellular repair pathways.
Figure 1: Mechanism of action of this compound.
Data Presentation
The cytotoxic effects of this compound are cell-type dependent. The following tables provide a summary of reported IC50 values and cell viability data for various cell lines, which can serve as a starting point for experimental design.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 1.54 (as µg/mL) | [12] |
| MM.1S | Multiple Myeloma | 13.48 (as µg/mL) | [12] |
| MM.1R | Multiple Myeloma | 33.79 (as µg/mL) | [12] |
| U266 | Multiple Myeloma | 222.2 (as µg/mL) | [12] |
| A549 | Lung Carcinoma | 47.44 | [13] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 | [13] |
| HCT-116 | Colorectal Carcinoma | 6.6 | [13] |
| HeLa | Cervical Cancer | 16 | [13] |
| HepG2 | Hepatocellular Carcinoma | 20 | [13] |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | [14] |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | [14] |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | [14] |
| NALM-6 | B-cell Leukemia | 0.749 | [14] |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [15] |
| F-ara-A sensitive CLL | Chronic Lymphocytic Leukemia | < 10 | [16] |
| F-ara-A resistant CLL | Chronic Lymphocytic Leukemia | > 10 | [16] |
Note: IC50 values can vary based on experimental conditions such as assay type, exposure time, and cell density.[5]
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viable Cells (Approx.) | Reference |
| LLC-MK2 | 2.5 | 96 | 60 | [17] |
| LLC-MK2 | 5 | 96 | 40 | [17] |
| LLC-MK2 | 10 | 96 | 20 | [17] |
| K562 | 2.5 | 96 | 80 | [17] |
| K562 | 5 | 96 | 60 | [17] |
| K562 | 10 | 96 | 45 | [17] |
| F-ara-A sensitive CLL | 20 | 72 | 22.1 | [16] |
| F-ara-A resistant CLL | 20 | 72 | 53.4 | [16] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced DNA damage and the cellular response are provided below.
Protocol 1: Alkaline Single Cell Gel Electrophoresis (Comet) Assay
This assay measures DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[18][19][20]
Figure 2: Experimental workflow for the Comet Assay.
Materials:
-
This compound-treated and control cells
-
CometSlides™ or pre-coated microscope slides
-
Low melting point agarose
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Preparation: Treat cells with desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Slide Preparation: Mix harvested cells (at ~1 x 10⁵ cells/mL) with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio. Pipette the mixture onto a CometSlide™ and allow it to solidify.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Solution. Let the DNA unwind for 20-40 minutes at 4°C.[21]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.[21]
-
Neutralization and Staining: Carefully remove the slides, drain excess buffer, and gently immerse them in Neutralization Buffer for 5 minutes. Repeat twice. Stain the slides with a fluorescent DNA dye.
-
Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus (comet head) to form a tail. Quantify the percentage of DNA in the tail and tail length using appropriate software.
Protocol 2: Immunofluorescence for γH2AX Foci Formation
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs). Histone H2AX is phosphorylated at Serine 139 (becoming γH2AX) at the sites of DSBs, forming discrete nuclear foci.[3]
Figure 3: Workflow for γH2AX foci formation assay.
Materials:
-
Cells grown on coverslips, treated with this compound or control.[3]
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)[3]
-
Blocking Buffer (e.g., 1% BSA in PBST)[3]
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)[3]
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG[3]
-
DAPI stain for nuclear counterstaining[3]
-
Antifade mounting medium[3]
-
Fluorescence microscope
Methodology:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a culture dish and allow them to adhere. Treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and incubate in Blocking Buffer for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade medium.
-
Analysis: Image the cells using a fluorescence microscope. Count the number of distinct fluorescent foci within the nucleus of each cell. An increase in the number of foci per cell indicates an increase in DSBs.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound-induced DNA synthesis arrest can be observed as an accumulation of cells in a specific phase.[2][22]
Materials:
-
This compound-treated and control cells
-
PBS
-
Ice-cold 70% ethanol[2]
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[2]
-
Flow cytometer
Methodology:
-
Cell Harvesting: Harvest cells (both adherent and suspension) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[2][22] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI Staining Solution and incubate for 15-30 minutes at room temperature in the dark.[2]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel.[22]
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase using cell cycle analysis software. This compound treatment is expected to cause an accumulation of cells in the G1 or S phase.[12]
Figure 4: Simplified this compound-induced DNA Damage Response.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Effects of this compound and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nucleotide excision repair by this compound in normal lymphocytes in vitro, measured by the alkaline single cell gel electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In Vitro Reconstitution Assays with Fludarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine is a purine nucleoside analog and a cornerstone chemotherapeutic agent, particularly effective in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL).[1][2] Administered as the prodrug this compound phosphate (F-ara-AMP), it undergoes metabolic activation within the cell to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[3][4] F-ara-ATP exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inhibiting key enzymes involved in DNA synthesis and repair, ultimately leading to apoptosis.[1][5] These application notes provide detailed protocols for in vitro reconstitution assays to study the effects of this compound on its key molecular targets.
Mechanism of Action
This compound's journey from a prodrug to an active cytotoxic agent involves a series of intracellular enzymatic reactions. Following administration, this compound phosphate is dephosphorylated to this compound (F-ara-A), which is then transported into the cell.[1] Inside the cell, it is rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[2][4] F-ara-ATP then interferes with DNA replication and repair through several mechanisms:
-
Inhibition of DNA Polymerases: F-ara-ATP competes with the natural nucleotide deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases, such as DNA polymerase alpha.[4][5] Once incorporated, it terminates DNA chain elongation.[6]
-
Inhibition of Ribonucleotide Reductase (RNR): This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. F-ara-ATP inhibits RNR, leading to a depletion of the intracellular pool of deoxyribonucleotides.[3][7][8]
-
Inhibition of DNA Ligase I: This enzyme is essential for joining DNA fragments, particularly Okazaki fragments during lagging strand synthesis and in DNA repair pathways. F-ara-ATP has been shown to inhibit DNA ligase I.[9]
-
Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, disrupting RNA function and contributing to its cytotoxic effects.[4]
These combined actions lead to the inhibition of DNA synthesis, induction of DNA damage, and ultimately, programmed cell death (apoptosis).[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro activity of this compound and its active metabolite, F-ara-ATP.
Table 1: Inhibition of Cellular Proliferation by this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| RPMI 8226 | MTT Assay | 1.54 | [8] |
Table 2: Kinetic Parameters for F-ara-ATP Interaction with DNA Polymerase Alpha
| Parameter | Value (µM) | Substrate | Reference |
| Apparent Km | 0.077 | F-ara-ATP | [4] |
| Km | 0.044 | dATP | [4] |
Table 3: Inhibition of DNA Primase by F-ara-ATP
| Parameter | Value (µM) | Reference |
| IC50 | 2.3 | [1] |
| Ki | 6.1 | [1] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Metabolic activation and multi-target inhibition by this compound.
Experimental Workflow for In Vitro DNA Polymerase Inhibition Assay
Caption: Workflow for DNA polymerase alpha inhibition assay.
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Alpha Inhibition Assay
This assay measures the ability of F-ara-ATP to inhibit the activity of DNA polymerase alpha by quantifying the incorporation of a labeled deoxynucleotide into a primer-template DNA substrate.
Materials:
-
Purified human DNA polymerase alpha
-
Oligonucleotide primer and template. A model system can be a 17-mer primer and a 31-mer template designed to allow for the incorporation of specific nucleotides.[4]
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP or [³H]dTTP)
-
F-ara-ATP (active triphosphate form of this compound)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
Stop Solution: 50 mM EDTA
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing the reaction buffer, primer/template DNA (e.g., 100 nM), and all dNTPs except the labeled one (e.g., 10 µM each of dATP, dGTP, dTTP).
-
Prepare F-ara-ATP Dilutions: Prepare serial dilutions of F-ara-ATP in the reaction buffer. Include a no-inhibitor control.
-
Set up Reactions: In individual reaction tubes, add the reaction mix, the appropriate concentration of F-ara-ATP (or buffer for control), and the labeled dNTP (e.g., 1 µCi [α-³²P]dCTP).
-
Initiate Reaction: Add a pre-determined amount of DNA polymerase alpha (e.g., 0.1-0.5 units) to each tube to start the reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of enzyme activity.
-
Terminate Reaction: Stop the reactions by adding an equal volume of ice-cold stop solution.
-
Precipitation and Washing: Spot the reaction mixtures onto glass fiber filters. Precipitate the DNA by immersing the filters in ice-cold 10% TCA. Wash the filters several times with 5% TCA and finally with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each F-ara-ATP concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the F-ara-ATP concentration. To determine the apparent Km for F-ara-ATP, vary its concentration while keeping the natural substrate concentration constant and measure the reaction velocity.[4]
Protocol 2: In Vitro Ribonucleotide Reductase (RNR) Activity Assay
This assay determines the effect of F-ara-ATP on the activity of RNR by measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified human Ribonucleotide Reductase (RNR) complex (both R1 and R2 subunits)
-
Ribonucleoside diphosphate substrate (e.g., [³H]CDP or [³H]ADP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) as a reducing agent
-
F-ara-ATP
-
Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl₂, 150 mM KCl
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: In a reaction tube, combine the reaction buffer, ATP (e.g., 2 mM), DTT (e.g., 10 mM), and the radiolabeled ribonucleoside diphosphate substrate (e.g., 0.1 mM [³H]CDP).
-
Add Inhibitor: Add varying concentrations of F-ara-ATP to the reaction tubes. Include a control without the inhibitor.
-
Initiate Reaction: Add the purified RNR enzyme to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Dephosphorylate: Terminate the reaction by heating (e.g., 95°C for 2 minutes). Cool the samples and add snake venom phosphodiesterase to dephosphorylate the nucleotides to nucleosides. Incubate at 37°C for 60 minutes.
-
Separate Products: Separate the resulting deoxyribonucleosides from the ribonucleosides using Dowex-1-borate columns. The borate resin binds to the cis-diols of the ribose in ribonucleosides, allowing the deoxyribonucleosides to be eluted.
-
Quantify: Measure the radioactivity in the eluate using a scintillation counter.
-
Data Analysis: Calculate the amount of deoxyribonucleotide formed and determine the percentage of RNR inhibition at each F-ara-ATP concentration. Calculate the IC50 value.
Protocol 3: In Vitro DNA Ligase I Inhibition Assay
This assay evaluates the effect of F-ara-ATP on the ability of DNA ligase I to join a nicked DNA substrate.
Materials:
-
Purified human DNA Ligase I
-
Nicked DNA substrate: This can be prepared by annealing two oligonucleotides to a longer template strand, leaving a single-strand break between a 3'-hydroxyl and a 5'-phosphate. One of the oligonucleotides should be labeled (e.g., with ³²P at the 5' end).
-
ATP
-
F-ara-ATP
-
Ligation Buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP
-
Stop Solution: Formamide loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare Reaction Mix: In a reaction tube, combine the ligation buffer and the labeled, nicked DNA substrate.
-
Add Inhibitor: Add serial dilutions of F-ara-ATP to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Add a defined amount of DNA Ligase I to each tube.
-
Incubation: Incubate the reactions at 37°C for a suitable time (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reactions by adding the stop solution.
-
Denature and Separate: Heat the samples at 95°C for 5 minutes to denature the DNA. Separate the ligated product from the unligated labeled oligonucleotide using a denaturing polyacrylamide gel.
-
Visualize and Quantify: Visualize the gel using autoradiography or a phosphorimager. Quantify the bands corresponding to the ligated product and the unligated substrate.
-
Data Analysis: Calculate the percentage of ligation for each reaction. Determine the percent inhibition of DNA ligase I activity for each F-ara-ATP concentration and calculate the IC50 value.
Conclusion
The in vitro reconstitution assays described provide a robust framework for investigating the molecular mechanisms of this compound. By quantifying the inhibitory effects of its active metabolite, F-ara-ATP, on key enzymes involved in DNA metabolism, researchers can gain valuable insights into its anticancer activity. These protocols can be adapted for screening new drug candidates or for studying the mechanisms of drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Incorporation of this compound and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 9. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fludarabine Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of fludarabine in murine models, a critical component in preclinical research for hematological malignancies and conditioning regimens for hematopoietic stem cell transplantation. The following sections detail the mechanism of action, experimental protocols, and quantitative data to guide researchers in their study design.
Mechanism of Action
This compound phosphate is a purine nucleoside analog that acts as a prodrug. Following administration, it is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This intermediate is then transported into cells and re-phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, F-ara-ATP.[1][2] F-ara-ATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), which leads to the termination of DNA chain elongation.[1][3]
-
Inhibition of Ribonucleotide Reductase: This enzyme is essential for producing deoxynucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides available for DNA replication.[1][2]
-
Inhibition of DNA Primase and DNA Ligase I: The inhibition of these enzymes, which are crucial for DNA replication and repair, further disrupts DNA synthesis.[1]
-
Induction of Apoptosis: The incorporation of F-ara-ATP into DNA activates DNA damage sensors and repair mechanisms.[2] Persistent DNA damage signals lead to cell cycle arrest and programmed cell death (apoptosis).[2][4] this compound can also be incorporated into RNA, disrupting its processing and function, which in turn triggers apoptosis through the activation of caspases.[2][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound phosphate for injection (lyophilized powder)[1]
-
Sterile water for injection[1]
-
Sterile saline (0.9% sodium chloride) or 5% dextrose in water (D5W)[1]
-
Sterile syringes and needles[1]
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound phosphate powder with sterile water for injection to the desired stock concentration as per the manufacturer's instructions.[1]
-
Dilution: Further dilute the stock solution with sterile saline or D5W to achieve the final desired concentration for injection. The final injection volume for a mouse is typically between 100-200 µL.[1]
Protocol 2: Administration of this compound in a Leukemia Xenograft Model
This protocol outlines the procedure for treating established leukemia xenograft models with this compound.
Animal Preparation:
-
Acclimatize immunodeficient mice (e.g., SCID/beige) for at least one week before the experiment.[1]
-
All procedures should be conducted in a sterile biosafety cabinet.[1]
Establishment of Leukemia Xenograft:
-
Prepare a single-cell suspension of human leukemia cells (e.g., patient-derived xenograft cells or cell lines).
-
Adjust the cell concentration to 1-10 x 10^6 cells in 100-200 µL of sterile PBS per mouse.[1]
-
Inject the cell suspension intravenously (i.v.) via the tail vein or intraperitoneally (i.p.). The i.v. route is generally preferred for disseminated leukemia models.[1]
-
Monitor engraftment starting 2-4 weeks post-injection by collecting peripheral blood and performing flow cytometry to detect the percentage of human CD45+ cells.[1]
This compound Administration:
-
Once leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.[1]
-
Administer the prepared this compound solution via the desired route (e.g., i.p. or i.v.).[1]
-
The dosage and schedule can be varied based on the experimental goals (see Table 1 for examples).[1]
Efficacy Assessment:
-
Monitor tumor burden regularly by assessing the percentage of human CD45+ cells in peripheral blood via flow cytometry.[1]
-
Monitor animal survival and record the date of euthanasia or death.[1]
-
At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry or immunohistochemistry.[1]
Experimental Workflow Diagram
Caption: A typical workflow for a leukemia xenograft study.
Quantitative Data Summary
The dosage of this compound can vary significantly depending on the specific application, mouse strain, and experimental design. The following table summarizes dosages reported in various murine model studies.
| Application | Mouse Strain | Dosage | Administration Route | Schedule | Reference |
| Anti-leukemic Efficacy | (BALB/c x C57BL/6) F1 | 0.8 mg/kg | Not specified | 5 days every 2 weeks (2 cycles) | [6] |
| Conditioning for Engraftment | SCID/beige | 200 mg/kg | Intraperitoneal (i.p.) | Single dose | [1][7][8] |
| Gene Targeting Enhancement | Four-week-old mice | 125 mg/kg | Intraperitoneal (i.p.) | Three times per day for 1, 3, or 5 days | [9][10] |
| Gene Targeting Enhancement | One-week-old neonatal mice | 375 mg/kg | Intraperitoneal (i.p.) | Two doses, 1 day apart | [9] |
| GVHD Prevention | (BALB/c x C57BL/6) F1 | 0.025 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | [11] |
| Radiosensitization | SA-NH sarcoma & MCA-K carcinoma bearing mice | 800 mg/kg | Intraperitoneal (i.p.) | Single dose 3h or 24h before irradiation | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 6. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound increases nuclease-free AAV- and CRISPR/Cas9-mediated homologous recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound improves the therapeutic ratio of radiotherapy in mouse tumors after single-dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells Using Fludarabine
These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis in Chronic Lymphocytic Leukemia (CLL) cells using the chemotherapeutic agent Fludarabine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, a purine nucleoside analog, is a cornerstone in the treatment of B-cell chronic lymphocytic leukemia (CLL).[1] Its therapeutic efficacy stems from its ability to induce programmed cell death, or apoptosis, in malignant B-lymphocytes.[2] Understanding the molecular mechanisms and having standardized protocols to study this compound's effects are crucial for both basic research and the development of more effective therapeutic strategies.
This compound is administered as a phosphate prodrug, which is dephosphorylated to 2-fluoro-ara-A and subsequently transported into the cell.[3] Intracellularly, it is rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[3] F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis through the disruption of DNA polymerase and ribonucleotide reductase.[3][4] The incorporation of F-ara-ATP into both DNA and RNA leads to DNA strand breaks, inhibition of DNA replication and repair, and disruption of RNA function, ultimately triggering apoptotic pathways.[4][5]
Mechanism of this compound-Induced Apoptosis in CLL Cells
The induction of apoptosis in CLL cells by this compound is a multi-faceted process involving several key signaling pathways. The primary mechanism involves the activation of the intrinsic (mitochondrial) and p53-dependent apoptotic pathways.
Key Signaling Pathways:
-
p53-Dependent Pathway: this compound treatment leads to the accumulation and phosphorylation of the p53 tumor suppressor protein.[5][6] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes.[6] This p53-dependent gene expression response is a critical component of this compound's cytotoxic effect.[6]
-
Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, PUMA).[1][7] this compound has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[8][9] This shifts the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[7]
-
Caspase Activation: Both the p53-dependent and intrinsic pathways converge on the activation of a cascade of cysteine proteases known as caspases.[4] this compound treatment induces the activation of key executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]
-
Endoplasmic Reticulum (ER) Stress: There is also evidence to suggest that this compound can induce apoptosis through the unfolded protein response, indicating that ER stress may be an additional mechanism of its action.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on CLL cells.
Table 1: In Vitro Efficacy of this compound in CLL Cells
| Parameter | Value | Cell Type | Reference |
| IC50 | < 3 µM | B-CLL Patient Samples | [10] |
| Apoptosis Rate | Significantly increased after 24h | Peripheral Blood & Bone Marrow CLL Cells | [11] |
| Apoptosis Rate | Dose-dependent increase | Endometrial Cancer Cell Lines (as a model) | [12] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in CLL Cells
| Protein | Change in Expression | Method | Reference |
| p53 | Increased | Flow Cytometry | [9] |
| Bcl-2 | Decreased | Flow Cytometry | [8][9] |
| Bax | No significant change / Higher in viable cells pre-treatment | Flow Cytometry | [7][8] |
| Mcl-1 | Increased in resistant cells | Flow Cytometry | [8] |
| Caspase-3 | Increased activity | Caspase Activity Assay | [1] |
Experimental Protocols
This section provides detailed protocols for the in vitro treatment of CLL cells with this compound and the subsequent assessment of apoptosis.
Protocol 1: In Vitro Treatment of CLL Cells with this compound
Objective: To induce apoptosis in cultured CLL cells using this compound.
Materials:
-
Primary CLL cells isolated from patient peripheral blood or bone marrow
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Isolate CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the CLL cells at a density of 1 x 10⁶ cells/mL in tissue culture plates.
-
Prepare working solutions of this compound in complete RPMI-1640 medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[10][13] A common concentration used in studies is 1 µg/ml.[11]
-
Add the desired final concentration of this compound to the cell cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[8][14]
-
After the incubation period, harvest the cells for apoptosis assessment.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control CLL cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates by gentle pipetting and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound is a potent inducer of apoptosis in CLL cells, primarily through the activation of the p53 and intrinsic mitochondrial pathways. The provided protocols offer a standardized approach for studying the effects of this compound in a laboratory setting. Careful adherence to these methodologies will enable researchers to obtain reliable and reproducible data, contributing to a deeper understanding of CLL pathogenesis and the development of novel therapeutic strategies.
References
- 1. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases this compound-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of "in vitro" apoptosis by this compound in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment of patients with chronic lymphocytic leukemia induces a p53-dependent gene expression response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Fludarabine in Combination with Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of fludarabine in combination with cyclophosphamide, a synergistic pairing frequently employed in preclinical cancer research. The protocols and data presented herein are intended to guide the design and execution of in vivo studies for evaluating the efficacy and mechanisms of this combination therapy.
Introduction
This compound, a purine analog, and cyclophosphamide, an alkylating agent, are potent chemotherapeutic agents that exhibit synergistic antitumor activity. In vitro studies have demonstrated that this combination leads to enhanced cytotoxicity and apoptosis in various cancer cell lines. In vivo, this combination is widely utilized as a lymphodepleting conditioning regimen prior to adoptive cell therapies like CAR-T cell infusion, in the treatment of hematological malignancies, and to mitigate graft-versus-host disease (GVHD) after stem cell transplantation.[1]
The synergistic effect is attributed to several mechanisms, including the inhibition of DNA repair by this compound, which potentiates the DNA-damaging effects of cyclophosphamide's metabolites.[2] Furthermore, recent studies suggest that the combination can perturb tumor cell metabolism, primarily by inhibiting key mitochondrial targets.[3][4]
In Vivo Applications and Efficacy
The combination of this compound and cyclophosphamide has demonstrated significant efficacy in various preclinical models, particularly in the context of hematological malignancies and as a preparative regimen for immunotherapy.
Lymphodepletion for CAR-T Cell Therapy
A primary application of the this compound and cyclophosphamide combination is to create a favorable in vivo environment for the expansion and persistence of adoptively transferred T cells, such as CAR-T cells.[5] This lymphodepletion reduces the number of endogenous lymphocytes, including regulatory T cells, which can suppress the antitumor activity of the infused CAR-T cells.
A preclinical study evaluating this combination prior to CD19 CAR-T cell therapy in a murine model of B-cell acute lymphoblastic leukemia (B-ALL) demonstrated superior efficacy in reducing tumor mass and enhancing survival rates when CAR-T cells were administered five days after the chemotherapy.[3]
Treatment of Hematological Malignancies
The this compound and cyclophosphamide regimen is highly effective in treating various hematological malignancies. Studies in murine models of B-cell leukemia have shown a significant reduction in leukemia development in mice treated with the combination compared to control animals.[1]
Prevention of Graft-versus-Host Disease (GVHD)
In the context of allogeneic stem cell transplantation, pre-transplant conditioning with this compound and cyclophosphamide has been shown to decrease the incidence and severity of GVHD while maintaining a potent graft-versus-leukemia effect.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies investigating the combination of this compound and cyclophosphamide.
Table 1: Efficacy of this compound and Cyclophosphamide in a Murine B-Cell Leukemia Model
| Treatment Group | Number of Mice | Mice Developing Leukemia | Percentage | p-value |
| This compound + Cyclophosphamide | 28 | 9 | 32% | 0.0006 |
| Control | 33 | 25 | 76% |
Data adapted from a study on GVHD prevention in a murine lymphocytic leukemia model.[1][6]
Table 2: Response Rates to this compound and Cyclophosphamide in Patients with Chronic Lymphocytic Leukemia (CLL)
| Patient Group | Response Rate |
| Not Refractory to this compound | ≥ 80% |
| Refractory to this compound | 38% |
Data from a clinical study assessing the efficacy of the combination therapy in CLL patients.[7][8]
Experimental Protocols
The following are detailed protocols for in vivo studies using the this compound and cyclophosphamide combination.
Protocol for Preclinical Evaluation of this compound and Cyclophosphamide as a Conditioning Regimen for CAR-T Cell Therapy in a Xenograft Mouse Model
Objective: To evaluate the efficacy of this compound and cyclophosphamide as a lymphodepleting regimen to enhance the antitumor activity of CD19 CAR-T cells in a B-cell malignancy xenograft model.
Animal Model: Immunodeficient mice such as NSG (NOD scid gamma) mice are recommended to allow for the engraftment of human tumor cells and T cells.
Cell Lines: Luciferase-expressing human B-cell malignancy cell lines (e.g., Nalm-6, Raji) are used to enable tumor growth monitoring via bioluminescent imaging (BLI).[3]
Reagents:
-
This compound (for injection)
-
Cyclophosphamide (for injection)
-
Sterile Phosphate Buffered Saline (PBS) or 0.9% Sodium Chloride for injection
-
CD19 CAR-T cells
-
Luciferin (for BLI)
Procedure:
-
Tumor Cell Implantation: Inoculate NSG mice with 5 x 10^5 luciferase-expressing Nalm-6 or Raji cells via intravenous (tail vein) injection.
-
Tumor Engraftment Confirmation: Monitor tumor engraftment using bioluminescent imaging (BLI) at designated time points (e.g., 4 days post-inoculation).
-
Chemotherapy Administration:
-
Prepare fresh solutions of this compound and cyclophosphamide in sterile PBS or 0.9% Sodium Chloride on the day of injection.
-
Administer this compound and cyclophosphamide via intraperitoneal (i.p.) injection. A commonly used regimen is a single dose of each agent. Specific dosing will need to be optimized for the model, but a starting point could be based on literature, for example, cyclophosphamide at 100 mg/kg and this compound at 100 mg/kg for 10 days.[9]
-
-
CAR-T Cell Infusion: Five days following the administration of chemotherapy, infuse 1 x 10^7 CD19 CAR-T cells intravenously.[3]
-
Monitoring and Endpoints:
-
Monitor tumor burden using BLI at regular intervals (e.g., weekly).[3]
-
Monitor animal health and body weight.
-
Primary endpoints include tumor growth inhibition and overall survival.
-
At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for flow cytometry analysis to assess CAR-T cell persistence and tumor cell eradication.[3]
-
Protocol for Evaluating the Efficacy of this compound and Cyclophosphamide in a Murine Leukemia Model and for GVHD Prevention
Objective: To assess the therapeutic efficacy of this compound and cyclophosphamide in a murine model of B-cell leukemia and its ability to prevent GVHD following allogeneic stem cell transplantation.
Animal Model: (BALB/c x C57BL/6) F1 mice bearing B-cell leukemia (BCL-1).[1]
Reagents:
-
This compound
-
Cyclophosphamide
-
Sterile PBS or 0.9% Sodium Chloride
-
Allogeneic precursor cells from C57BL/6 mice
Procedure:
-
Leukemia Induction: Induce B-cell leukemia in (BALB/c x C57BL/6) F1 mice.
-
Chemotherapy Administration:
-
Stem Cell Transplantation: Transplant the treated mice with C57BL/6 precursor cells.
-
Monitoring and Endpoints:
-
Monitor the development of leukemia and the clinical and histopathological signs of GVHD.
-
Primary endpoints include the incidence of leukemia and the severity of GVHD.
-
Mechanism of Action and Signaling Pathways
The synergistic antitumor effect of this compound and cyclophosphamide is multifactorial, involving the induction of DNA damage, apoptosis, and metabolic reprogramming of cancer cells.
Mechanism of Action:
-
Cyclophosphamide: As an alkylating agent, its active metabolites, phosphoramide mustard and acrolein, form DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[9]
-
This compound: This purine analog is converted intracellularly to its active triphosphate form, which inhibits DNA synthesis. It also induces apoptosis and can synchronize tumor cells in more radiosensitive phases of the cell cycle.[6]
-
Synergy: this compound is thought to inhibit DNA repair mechanisms, thereby enhancing the cytotoxicity of the DNA lesions induced by cyclophosphamide. In the context of CAR-T cell therapy, the combination has been shown to disrupt mitochondrial metabolic processes in tumor cells, potentially through the inhibition of targets like the C-Jun Kinase (C-JUN) enzyme.[3][4] In vitro studies also show that the combination leads to a decrease in Mcl-1 levels and an increase in p53 levels, promoting apoptosis.[10]
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Synergistic mechanism of this compound and Cyclophosphamide.
Caption: Experimental workflow for CAR-T cell therapy preconditioning.
Caption: DNA damage-induced apoptosis pathway.
References
- 1. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The role of this compound-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of the this compound and cyclophosphamide combination regimen in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of combined this compound, cyclophosphamide and rituximab chemoimmunotherapy in chronic lymphocytic leukemia: current evidence and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An immunoablative regimen of this compound and cyclophosphamide prevents fully MHC-mismatched murine marrow graft rejection independent of GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Fludarabine-Treated Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely used in the treatment of hematologic malignancies, particularly chronic lymphocytic leukemia (CLL).[1][2][3] Its mechanism of action involves the intracellular conversion to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1][4][5] F-ara-ATP primarily exerts its cytotoxic effects by inhibiting DNA synthesis through the inhibition of DNA polymerase and ribonucleotide reductase.[1][2][3][5] This interference with DNA replication and repair mechanisms ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5][6][7]
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This powerful technique allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on cell viability, apoptosis, cell cycle progression, and the expression of specific protein markers. These application notes provide detailed protocols for the analysis of this compound-treated lymphocytes using flow cytometry, enabling researchers to accurately assess the drug's efficacy and mechanism of action.
Key Applications:
-
Quantification of apoptosis induction in lymphocyte subsets.
-
Analysis of cell cycle perturbations following drug treatment.
-
Immunophenotyping of lymphocyte populations to assess differential drug sensitivity.
-
Investigation of intracellular signaling pathways involved in this compound-induced cytotoxicity.
Data Presentation
Table 1: Typical Antibody Panel for Immunophenotyping of Lymphocyte Subsets
| Target Marker | Fluorochrome | Cell Population Identified |
| CD3 | FITC | T lymphocytes |
| CD19 | PE | B lymphocytes |
| CD4 | PerCP-Cy5.5 | Helper T lymphocytes |
| CD8 | APC | Cytotoxic T lymphocytes |
Table 2: Illustrative Data on this compound-Induced Apoptosis in Lymphocytes
| Treatment Group | Concentration (µM) | % Annexin V Positive Cells (Early Apoptosis) | % Annexin V & PI Positive Cells (Late Apoptosis/Necrosis) |
| Untreated Control | 0 | 5.2 ± 1.5 | 3.1 ± 0.8 |
| This compound | 1 | 25.8 ± 4.2 | 15.6 ± 3.1 |
| This compound | 5 | 48.3 ± 6.7 | 32.4 ± 5.5 |
| This compound | 10 | 72.1 ± 8.9 | 55.9 ± 7.3 |
Note: Data are representative and will vary depending on the cell type, donor variability, and experimental conditions.
Table 3: Representative Data on this compound-Induced Cell Cycle Arrest
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | 65.4 ± 5.1 | 20.1 ± 3.3 | 14.5 ± 2.8 |
| This compound | 1 | 50.2 ± 4.8 | 28.9 ± 4.1 | 20.9 ± 3.5 |
| This compound | 5 | 35.7 ± 6.2 | 35.8 ± 5.5 | 28.5 ± 4.9 |
| This compound | 10 | 28.9 ± 5.9 | 40.3 ± 6.8 | 30.8 ± 5.2 |
Note: Data are representative and will vary depending on the cell type, donor variability, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Treatment of Lymphocytes with this compound
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Counting and Seeding: Perform a cell count using a hemocytometer or an automated cell counter. Seed the cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Add the desired final concentrations of this compound to the cell cultures. Include an untreated control (vehicle control) in parallel.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V and Propidium Iodide Staining)
-
Cell Harvesting: After the incubation period, gently resuspend the cells and transfer them to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Propidium Iodide Staining: Add 400 µL of 1X Annexin V binding buffer and 5 µL of propidium iodide (PI) solution to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2, step 1 and 2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.[4]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[4] Wash the cell pellet with PBS to remove residual ethanol.[4]
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[4]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[4]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Key signaling pathways in this compound-induced apoptosis.
References
- 1. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of "in vitro" apoptosis by this compound in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fludarabine in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing fludarabine, ensuring its proper dissolution is the first critical step for successful experimentation. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered with this compound solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in organic solvents like DMSO.[1] The reported solubility in DMSO varies slightly between suppliers but is generally high. For instance, some sources indicate a solubility of approximately 11 mg/mL, while others report it as high as 57 mg/mL (199.83 mM).[1][2] It is important to note that using fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[2]
Q2: My this compound is not dissolving completely in DMSO. What could be the issue?
A2: Several factors can contribute to incomplete dissolution:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound. Always use anhydrous, high-purity DMSO stored under proper conditions. It is recommended to use fresh DMSO for preparing stock solutions.[2]
-
Compound Purity: Ensure the this compound you are using is of high purity (≥98%). Impurities can affect solubility.
-
Temperature: While not always necessary, gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution of the compound.
-
Saturation: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. Refer to the solubility data to ensure you are working within the appropriate concentration range.
Q3: My this compound solution in DMSO is cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for the same reasons mentioned in Q2. Additionally, consider the following:
-
Storage: If the stock solution has been stored for an extended period, especially at lower temperatures, the compound may have precipitated out of solution. Try warming the solution and vortexing to redissolve the compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to precipitation. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: When I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium, it precipitates. How can I prevent this?
A4: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. This compound is sparingly soluble in aqueous buffers.[1] To mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5% or 1%) to minimize solvent-induced toxicity and precipitation.
-
Maximum Aqueous Solubility: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] The solubility of this compound in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Poor quality or wet DMSO.2. Attempting to dissolve at a concentration above the solubility limit.3. Insufficient mixing or temperature. | 1. Use fresh, anhydrous, high-purity DMSO.2. Consult the solubility data and prepare a solution at or below the recommended concentration.3. Vortex the solution thoroughly. Gentle warming (e.g., 37°C) may be applied. |
| Prepared this compound DMSO stock solution is cloudy or contains precipitate. | 1. Precipitation due to storage at low temperatures.2. Moisture absorption during storage.3. Solution is supersaturated. | 1. Warm the vial in a 37°C water bath and vortex to redissolve.2. Ensure the vial is tightly capped and stored in a desiccator.3. Prepare a new, less concentrated stock solution. |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | 1. Low aqueous solubility of this compound.2. Rapid change in solvent polarity. | 1. Perform serial dilutions. Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous media.2. Ensure the final DMSO concentration in the working solution is low (ideally <0.5%). |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.2. Degradation of this compound in solution. | 1. Visually inspect the stock solution for any precipitate before use. If present, warm and vortex to redissolve.2. Prepare fresh stock solutions regularly. For aqueous solutions, it is not recommended to store them for more than one day.[1][3] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Reference |
| This compound | DMSO | ~11 mg/mL | [1] | |
| This compound | DMSO | 57 mg/mL | 199.83 mM | [2] |
| This compound | Dimethyl Formamide (DMF) | ~3.3 mg/mL | [1] | |
| This compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| This compound Phosphate | DMSO | 73 mg/mL | 199.88 mM | [4][5] |
| This compound Phosphate | Water | 3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 285.2 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 285.2 g/mol * 1000 mg/g = 2.852 mg
-
Weigh the this compound: Carefully weigh out 2.852 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
Fludarabine Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of fludarabine in cell culture media over time. Accurate handling and awareness of this compound's stability are critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound phosphate in aqueous solutions?
A1: this compound phosphate is relatively stable in simple aqueous solutions. Studies have demonstrated that it remains stable, with less than 10% degradation, for at least 15 days when diluted in 0.9% sodium chloride and stored at either refrigerator (2-8°C) or room temperature (15-25°C).[1][2][3][4] The drug's stability can be influenced by factors such as pH, temperature, and exposure to light.[1][4] The optimal pH for this compound phosphate stability is approximately 7.2-8.2.[5]
Q2: Is there specific data on the stability of this compound phosphate in complex cell culture media like RPMI-1640 or DMEM?
A2: Currently, there is limited published data directly examining the stability of this compound phosphate in complex cell culture media such as RPMI-1640 or DMEM.[6] The various components within these media, including amino acids, vitamins, and salts, can influence the stability of a drug.[6] These components can affect the pH and potentially interact with the this compound molecule.[6] Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, which is within the stable range for this compound, significant immediate degradation is not expected. However, for long-term experiments, it is advisable to assess stability under your specific experimental conditions.[6]
Q3: What are the known degradation products of this compound phosphate?
A3: The primary metabolic pathway of this compound phosphate involves dephosphorylation to its active metabolite, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[1][4][7] F-ara-A is then taken up by cells and re-phosphorylated to the active triphosphate form, F-ara-ATP.[1][7][8] Chemical degradation can also occur, and regulatory guidelines often specify limits for degradation products in pharmaceutical formulations.[6]
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a purine analog that, in its active triphosphate form (F-ara-ATP), inhibits DNA synthesis.[8] It achieves this by inhibiting key enzymes such as DNA polymerase, ribonucleotide reductase, and DNA primase.[1][7] The incorporation of F-ara-ATP into the DNA strand leads to the termination of DNA elongation.[8] Furthermore, its incorporation into RNA can disrupt RNA processing and function, ultimately triggering apoptosis, or programmed cell death.[8]
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected cytotoxic effects in my cell culture experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium during prolonged incubation.
-
Solution: It is highly recommended to conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[6] A detailed protocol for a basic stability assessment is provided below. For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
-
Possible Cause: Suboptimal storage of stock solutions.
-
Possible Cause: pH shifts in the cell culture medium.
-
Solution: Monitor the pH of your cell culture medium throughout the experiment, as significant changes can affect the stability of the drug.[6] Ensure that your medium is adequately buffered.
-
Issue: Precipitation observed after adding this compound to the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility in the medium.
-
Solution: Review the final concentration of this compound in your experiment. If high concentrations are required, you may need to first dissolve the drug in a small amount of a suitable solvent (like sterile water) before further dilution in the cell culture medium.
-
-
Possible Cause: Incompatibility with other components in the medium or other drugs.
Data on this compound Phosphate Stability
The following tables summarize the available data on the stability of this compound phosphate in various solutions.
Table 1: Stability of this compound Phosphate Concentrate (25 mg/mL) in Glass Vials
| Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 2-8°C (Refrigerated) | 15 Days | > 93% | [2][3] |
| 15-25°C (Room Temp) | 15 Days | > 93% | [2][3] |
Table 2: Stability of this compound Phosphate Diluted in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Container | Duration | Remaining Concentration (%) | Reference |
| 0.05 mg/mL | 2-8°C (Refrigerated) | Polyethylene Bag | 15 Days | > 93% | [1][2][3] |
| 0.05 mg/mL | 15-25°C (Room Temp) | Polyethylene Bag | 15 Days | > 93% | [1][2][3] |
| 0.25 mg/mL & 1.2 mg/mL | 2-8°C (Refrigerated) | Polypropylene Syringe / Polyolefin Bag | 115 Days | Physicochemically Stable | [9] |
| 0.25 mg/mL & 1.2 mg/mL | 20-25°C (Room Temp) | Polypropylene Syringe / Polyolefin Bag | 115 Days | Physicochemically Stable | [9] |
| 6 mg/mL | 2-8°C (Refrigerated) | Non-PVC Bag | 7 Days | Physicochemically Stable | [9] |
| 6 mg/mL | 20-25°C (Room Temp) | Non-PVC Bag | 5 Days | Physicochemically Stable | [9] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a basic method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound phosphate
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile water for injection or cell culture grade water
-
Sterile, sealed tubes (e.g., centrifuge tubes)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water mixture)[1]
-
-80°C freezer for sample storage
Procedure:
-
Prepare a Stock Solution: Aseptically prepare a stock solution of this compound phosphate in sterile water at a high concentration (e.g., 10 mg/mL).[6]
-
Prepare the Test Solution: Dilute the stock solution into your cell culture medium to the final working concentration used in your experiments.[6]
-
Timepoint 0 Sample: Immediately after preparation, take an aliquot of the test solution. This will serve as your baseline (100% concentration). Either analyze it immediately by HPLC or store it at -80°C until analysis.[6]
-
Incubation: Incubate the remaining test solution under your standard experimental conditions (e.g., in a sterile, sealed tube in a 37°C, 5% CO₂ incubator).[6]
-
Timepoint Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots of the incubated test solution. Store these samples at -80°C until you are ready for HPLC analysis.
-
HPLC Analysis:
-
Thaw all samples (Timepoint 0 and subsequent timepoints) simultaneously.
-
Create a standard curve using known concentrations of this compound phosphate in the same cell culture medium.[6]
-
Inject your samples into the HPLC system. A typical method might use a C18 column with a mobile phase of acetonitrile and water (e.g., 5:95) and UV detection at 265 nm.[1][2]
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.[6]
-
Calculate the percentage of this compound remaining at each time point relative to the Timepoint 0 sample.[6]
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.[6]
-
Visualizations
Caption: Mechanism of action of this compound Phosphate.
Caption: Workflow for assessing this compound Phosphate stability.
References
- 1. The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9 | Semantic Scholar [semanticscholar.org]
- 4. termedia.pl [termedia.pl]
- 5. globalrph.com [globalrph.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Phosphate | C10H13FN5O7P | CID 30751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 9. Physicochemical stability of this compound Accord in punctured original vials and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
Technical Support Center: Optimizing Fludarabine for Apoptosis Induction
Welcome to the technical support center for optimizing fludarabine concentration in apoptosis induction experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound is a purine nucleoside analog that, once converted to its active triphosphate form (F-ara-ATP), primarily inhibits DNA synthesis.[1][2] This leads to DNA damage and the activation of multiple signaling cascades that culminate in apoptosis.[2] Key pathways involved include the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins, and the inhibition of pro-survival pathways like NF-κB.[1][2][3]
Q2: What is a typical effective concentration range for this compound to induce apoptosis in vitro?
A2: The effective concentration of this compound varies significantly depending on the cell line. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) can range from as low as 0.101 µM in Chronic Myeloid Leukemia (CML) cell lines to over 1.3 µM in some Acute Lymphoblastic Leukemia (ALL) cell lines.[1] It is crucial to determine the optimal concentration for your specific cell model empirically.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times for apoptosis induction typically range from 24 to 72 hours. Shorter incubation periods (e.g., 24 hours) are often sufficient to observe the activation of early apoptotic markers like caspase-3.[4][5] Longer incubation times (48-72 hours) may be necessary to observe significant cell death in viability assays.[6]
Q4: My cells are showing resistance to this compound. What are the possible mechanisms?
A4: Resistance to this compound can arise from several factors, including:
-
Downregulation of deoxycytidine kinase (dCK): This enzyme is essential for activating this compound.[6]
-
Upregulation of anti-apoptotic proteins: Increased levels of proteins like Bcl-2 can inhibit the apoptotic process.[6][7]
-
Enhanced DNA repair mechanisms: Efficient repair of this compound-induced DNA damage can promote cell survival.[6]
-
Alterations in signaling pathways: Changes in pathways such as MAPK have been linked to this compound resistance.[6]
Troubleshooting Guide
Problem 1: I am not observing significant apoptosis after this compound treatment.
-
Possible Cause: The this compound concentration may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and narrow it down based on the initial results.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Extend the incubation period. Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal duration for apoptosis induction.
-
-
Possible Cause: The chosen apoptosis assay is not sensitive enough or is detecting a late-stage event.
Problem 2: I am observing high levels of necrosis instead of apoptosis.
-
Possible Cause: The this compound concentration is too high, leading to rapid cell death.[8]
-
Solution: Reduce the concentration of this compound. A lower, more optimized dose is more likely to induce the programmed cell death pathway of apoptosis.
-
-
Possible Cause: Issues with the cell culture conditions are causing stress and necrosis.
-
Solution: Ensure that cell culture conditions are optimal, including media, supplements, and incubator settings. Avoid over-confluency of cells.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.101 |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | 0.239 |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | 0.686 |
| NALM-6 | B-cell Leukemia | 0.749 |
| RS4-11 | Leukemia | 0.823 |
| 697 | Acute Lymphoblastic Leukemia (ALL) | 1.218 |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | 1.365 |
Data compiled from the Genomics of Drug Sensitivity in Cancer database.[1]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells per well.[7]
-
Drug Treatment: After allowing cells to adhere (if applicable), add media containing various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 µM).[7] Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[6][7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) and incubate overnight.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with the desired concentration of this compound for the determined time point (e.g., 24-48 hours).[6]
-
Cell Collection: Harvest approximately 1x10⁶ cells.
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry.[1]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases this compound-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Overcoming Fludarabine Resistance in B-cell Leukemia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fludarabine resistance in B-cell leukemia.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in B-cell leukemia?
A1: this compound resistance is a multifaceted problem involving several key cellular mechanisms:
-
Reduced Drug Activation: this compound is a prodrug that must be phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form (F-ara-ATP). A primary resistance mechanism is the downregulation or loss of dCK expression, which prevents the drug from becoming active.[1]
-
Increased Drug Efflux: Alterations in cellular metabolism, such as the conversion of the pro-apoptotic molecule ceramide to the anti-apoptotic glucosylceramide by glucosylceramide synthase (GCS), can contribute to resistance. This process may be associated with the upregulation of drug efflux pumps like P-glycoprotein.[2]
-
Evasion of Apoptosis:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Mcl-1), can prevent this compound-induced cell death.[1]
-
Defects in the p53 Pathway: The tumor suppressor protein p53 is crucial for inducing apoptosis in response to DNA damage. Mutations or deletions in the TP53 gene are strongly associated with this compound resistance.[3]
-
-
Altered Signaling Pathways: Deregulation of pro-survival signaling pathways, such as the MAPK/ERK pathway, has been implicated in mediating resistance to this compound.[4][5][6]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair the DNA damage caused by F-ara-ATP can lead to resistance.
Q2: My this compound-resistant cell line is established. Is it likely to be cross-resistant to other chemotherapy agents?
A2: Yes, cross-resistance is a common observation. The pattern of cross-resistance depends on the underlying mechanism of this compound resistance.
-
High Cross-Resistance: If resistance is due to the downregulation of dCK, you can expect significant cross-resistance to other nucleoside analogs that require dCK for activation. These include:
-
Cytarabine (Ara-C)
-
Cladribine
-
Gemcitabine
-
-
Variable or No Cross-Resistance: Sensitivity to drugs with different mechanisms of action may be unaffected or only slightly altered. Your this compound-resistant cell line might retain sensitivity to:
-
Alkylating agents (e.g., cyclophosphamide, bendamustine)
-
Topoisomerase inhibitors (e.g., doxorubicin)
-
Proteasome inhibitors (e.g., bortezomib)
-
Bcl-2 inhibitors (e.g., venetoclax)[7]
-
Data Presentation: Comparative Drug Sensitivity
The following tables summarize typical quantitative data observed in this compound-sensitive versus this compound-resistant B-cell leukemia cell lines. Note that these values can vary depending on the specific cell line and experimental conditions.
Table 1: IC50 Values for this compound in Sensitive and Resistant B-cell Leukemia Cell Lines
| Cell Line/Type | This compound Sensitivity | Mean IC50 (µM) | Reference |
| Primary CLL Cells | Sensitive | 3.4 (± 0.8) | [3] |
| Primary CLL Cells | Resistant | 38.6 (± 13.1) | [3] |
| Mino (MCL) | Sensitive | ~1-2 | [8] |
| Mino/FR (MCL) | Resistant | >100 | [8] |
Table 2: Relative Expression of Key Resistance-Associated Proteins
| Protein | This compound-Resistant vs. Sensitive Cells | Fold Change/Observation | Reference |
| dCK | Downregulated | Significantly decreased or undetectable | [7] |
| Bcl-2 | Upregulated | Increased expression | [7] |
| Mcl-1 | Upregulated | Increased expression | |
| p-ERK | Upregulated | Increased phosphorylation | [6] |
Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT) shows a high degree of variability between replicates.
-
Possible Cause: Inconsistent cell seeding, edge effects in the multi-well plate, or drug precipitation.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cell suspension is single-cell and evenly distributed to avoid clumps.
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell number that falls within the linear range of your assay. For leukemia cell lines, a high density (e.g., 100,000 cells/well) for a 72-hour incubation might be too high, leading to nutrient depletion and cell death independent of the drug.[9]
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[10]
-
Check for Drug Precipitation: Visually inspect the media in the wells under a microscope. If you see crystals, your drug may be precipitating. Prepare a fresh stock solution or test lower concentrations.[10]
-
Verify Solubilization of Formazan Crystals (MTT Assay): Incomplete solubilization of the formazan crystals is a common source of error. Ensure you are using a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and allow sufficient time for the crystals to dissolve completely.[11]
-
Problem 2: My Western blot for Bcl-2 family proteins shows weak or no signal.
-
Possible Cause: Low protein abundance, poor antibody quality, or suboptimal blotting conditions.
-
Troubleshooting Steps:
-
Increase Protein Load: For low-abundance proteins, you may need to load more total protein per lane (e.g., 30-50 µg).
-
Antibody Validation: Ensure your primary antibody is validated for Western blotting in your cell type. Consider trying a different antibody from a reputable supplier. Some antibodies from Santa Cruz have been reported to be "dirty" or have low specificity.[12]
-
Optimize Antibody Dilution: The recommended antibody dilution is a starting point. You may need to perform a titration to find the optimal concentration. For weak signals, try a more concentrated primary antibody solution and/or a less dilute secondary antibody (e.g., 1:2000).[12]
-
Blocking Agent: If you are detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use 5% BSA in TBST instead.
-
Positive Control: Include a positive control lysate from a cell line known to express your protein of interest to validate your protocol and antibody.
-
Transfer Efficiency: Check your protein transfer efficiency by staining the membrane with Ponceau S after transfer. If transfer is poor, especially for larger proteins, you can add a low concentration of SDS (e.g., 0.05%) to the transfer buffer.
-
Problem 3: I have established a this compound-resistant cell line, but it does not show downregulation of dCK. What other resistance mechanisms should I investigate?
-
Possible Cause: Resistance is mediated by downstream or parallel pathways.
-
Troubleshooting Steps:
-
Investigate Apoptosis Evasion:
-
Western Blot: Analyze the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1. Upregulation of these proteins is a common resistance mechanism.
-
p53 Sequencing: Sequence the TP53 gene to check for mutations, which are frequently observed in this compound-refractory CLL.
-
-
Assess Signaling Pathway Activation:
-
Phospho-Blot: Perform a Western blot for phosphorylated forms of key signaling proteins, such as p-ERK (for the MAPK pathway) and p-Akt.
-
-
Functional Assays for Drug Efflux:
-
Use fluorescent dyes like Rhodamine 123 or Calcein-AM in the presence and absence of efflux pump inhibitors (e.g., verapamil) to assess P-glycoprotein activity.
-
-
Combination Therapy Experiments:
-
Test the sensitivity of your resistant cells to Bcl-2 inhibitors (e.g., venetoclax). Synergistic effects with this compound would suggest a dependence on the Bcl-2 pathway for survival.
-
-
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant B-cell Leukemia Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for your parental B-cell leukemia cell line using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Monitoring and Dose Escalation:
-
Monitor cell viability and proliferation regularly. Initially, you may observe a significant decrease in cell growth.
-
When the cell growth rate recovers to a level comparable to the untreated parental cells, subculture the cells and increase the this compound concentration by a factor of 1.5-2.
-
Repeat this process of gradual dose escalation. This can take several months.
-
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a full dose-response curve to determine the new IC50 and confirm the resistance phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of selection.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed your B-cell leukemia cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x drug solutions to the appropriate wells. Include untreated control wells (media only) and solvent control wells (if using a solvent like DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Reading: Incubate the plate overnight in the dark at room temperature and then read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of dCK and Bcl-2
-
Protein Extraction: Lyse approximately 2-5 x 10^6 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against dCK (e.g., 1:1000 dilution), Bcl-2 (e.g., 1:1000 dilution), and a loading control such as β-actin or GAPDH (e.g., 1:5000 dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of dCK and Bcl-2 to the loading control.
Visualizations
Diagram 1: Key Signaling Pathways in this compound Resistance
Caption: Key molecular pathways of this compound action and resistance.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: A typical experimental workflow for studying this compound resistance.
Diagram 3: Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for increased this compound IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Fludarabine-Induced Myelosuppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study fludarabine-induced myelosuppression.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Problem: Unexpectedly Severe Myelosuppression or Animal Mortality
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing: Calculation errors or improper drug reconstitution can lead to overdosing. | - Double-check all dose calculations, including conversions between mg/kg and mg/m². - Ensure the this compound solution is prepared fresh and accurately. - Verify the concentration of the dosing solution. |
| Animal Strain Variability: Different strains of mice or rats can have varied sensitivity to this compound. | - Consult literature for established sensitive and resistant strains. - If using a new strain, conduct a pilot dose-finding study to determine the optimal dose for the desired level of myelosuppression. |
| Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) can affect drug bioavailability and toxicity. | - Ensure the chosen route of administration is appropriate for the animal model and consistent with established protocols. - For intravenous injections, ensure proper catheter placement to avoid extravasation. |
| Underlying Health Issues: Pre-existing subclinical infections or other health problems in the animals can exacerbate the effects of myelosuppression. | - Source animals from reputable vendors with robust health monitoring programs. - Acclimatize animals to the facility for an adequate period before starting the experiment. - Visually inspect animals daily for any signs of illness. |
| Dehydration and Malnutrition: Myelosuppressed animals may reduce their food and water intake. | - Provide supportive care, including softened or palatable food and hydration support (e.g., hydrogel packs). |
Problem: Inconsistent Myelosuppression Between Animals in the Same Treatment Group
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing Technique: Inconsistent injection volumes or improper injection technique can lead to variable drug delivery. | - Ensure all personnel are properly trained in the chosen administration technique. - Use appropriate-sized syringes and needles for accurate volume measurement and delivery. - For intraperitoneal injections, ensure the needle is correctly placed in the peritoneal cavity. |
| Stress: High stress levels can impact physiological responses to drugs. | - Handle animals gently and minimize environmental stressors. - Ensure consistent housing conditions (temperature, light cycle, etc.). |
| Age and Weight Differences: Significant variations in age and weight within a group can affect drug metabolism and distribution. | - Use animals within a narrow age and weight range for each experimental group. |
Frequently Asked Questions (FAQs)
Q1: What are the typical dose ranges of this compound to induce myelosuppression in mice and rats?
The dose of this compound required to induce myelosuppression can vary depending on the animal strain, route of administration, and desired severity of myelosuppression. Based on published studies, the following are general guidelines:
| Animal Model | Route of Administration | Dosing Regimen | Expected Outcome |
| Mouse | Intraperitoneal (i.p.) | 34 mg/kg daily for 5 days every 28 days[1] | Induction of a this compound-resistant phenotype in a leukemia model. |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg/day | In combination with cyclophosphamide, this regimen preferentially depletes host T-cells. |
| Mouse | Intraperitoneal (i.p.) | Two cycles of 0.8 mg/kg for 5 days every 2 weeks[2] | In combination with cyclophosphamide, this regimen was used to decrease Graft-versus-Host Disease. |
Researchers should always perform pilot studies to determine the optimal dose for their specific experimental conditions.
Q2: How should I monitor the extent of myelosuppression in my animal models?
Regular monitoring of peripheral blood counts is the most common method. This typically involves:
-
Complete Blood Counts (CBCs): Performed at baseline and at regular intervals after this compound administration (e.g., daily or every other day during the expected nadir). Key parameters to monitor are:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Lymphocyte count
-
Platelet count
-
Red Blood Cell (RBC) count and Hemoglobin
-
-
Bone Marrow Analysis: At the end of the study, or at selected time points, bone marrow can be harvested to assess:
-
Cellularity: The overall number of hematopoietic cells.
-
Histology: Microscopic examination of bone marrow architecture and cell morphology.
-
Flow Cytometry: To quantify specific hematopoietic stem and progenitor cell populations.
-
Q3: What supportive care measures are recommended for animals with severe myelosuppression?
Supportive care is crucial to prevent mortality and ensure animal welfare. Key measures include:
-
Antibiotic Prophylaxis: To prevent bacterial infections in neutropenic animals. Broad-spectrum antibiotics are often used. Prophylactic antibiotics should only be administered if there is a specific indication for their use, such as in immunocompromised animals[3].
-
Granulocyte Colony-Stimulating Factor (G-CSF): Can be administered to stimulate neutrophil production and reduce the duration and severity of neutropenia. The recommended dosage of G-CSF is 5 mcg/kg/day[4].
-
Nutritional Support: Provide highly palatable and easily accessible food to encourage eating. In cases of significant weight loss, nutritional supplements may be necessary[5][6][7][8][9].
-
Hydration: Ensure continuous access to fresh water. Subcutaneous fluid administration may be required for dehydrated animals.
-
Clean Environment: Maintain a clean and sterile environment to minimize exposure to pathogens.
Q4: What is the mechanism of this compound-induced myelosuppression?
This compound is a purine analog that, once intracellularly converted to its active triphosphate form (F-ara-ATP), primarily inhibits DNA synthesis, leading to the death of dividing cells[10]. A key mechanism of its immunosuppressive action is the inhibition of the STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathway[5][11]. This inhibition leads to a specific depletion of STAT1 protein and mRNA, which is crucial for the response to various cytokines involved in immune cell function and hematopoiesis[5][11].
Experimental Protocols
Protocol: Induction and Monitoring of this compound-Induced Myelosuppression in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male or female.
-
This compound Preparation:
-
Reconstitute this compound phosphate powder with sterile water for injection to a stock concentration of 25 mg/mL.
-
Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. Prepare fresh on the day of use.
-
-
Dose Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 mg/kg daily for 5 consecutive days.
-
The injection volume should not exceed 10 mL/kg.
-
-
Monitoring:
-
Daily Clinical Observation: Monitor animals for signs of toxicity, including weight loss, lethargy, ruffled fur, and hunched posture.
-
Body Weight: Record body weight daily.
-
Complete Blood Counts (CBCs): Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (Day 0) and on days 3, 5, 7, 10, and 14 post-initiation of treatment. Analyze for WBC, ANC, lymphocytes, platelets, and RBCs.
-
-
Supportive Care:
-
Provide a broad-spectrum antibiotic (e.g., enrofloxacin) in the drinking water starting one day before the first this compound dose and continuing for 14 days.
-
If severe neutropenia (ANC < 500 cells/µL) is anticipated or observed, administer G-CSF at 5 mcg/kg subcutaneously daily, starting 24 hours after the last this compound dose, until neutrophil recovery.
-
Provide a nutritionally complete and palatable diet.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect bone marrow from the femurs and tibias for cellularity, histology, and flow cytometry analysis.
-
Visualizations
Caption: this compound's mechanism of myelosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 4. Myelosuppression After Frontline this compound, Cyclophosphamide, and Rituximab in Patients With Chronic Lymphocytic Leukemia: Analysis of Persistent and New-Onset Cytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Effect of Nutritional Drink on Chemotherapy-Induced Mucosal Injury and Tumor Growth in an Established Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 9. dvm360.com [dvm360.com]
- 10. Severe this compound neurotoxicity after reduced intensity conditioning regimen to allogeneic hematopoietic stem cell transplantation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound phosphate: A DNA synthesis inhibitor with potent immunosuppressive activity and minimal clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent experimental results with Fludarabine in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with Fludarabine in vitro.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Question 1: Why am I observing low or no cytotoxicity with this compound in my cell line?
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following possibilities:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50).[1]
-
Insufficient Incubation Time: The duration of drug exposure might be too short to induce a significant cytotoxic effect. Many studies report noticeable effects after 48 to 72 hours of continuous exposure.[1]
-
Incorrect Drug Preparation and Storage: this compound may degrade if not prepared or stored correctly. Prepare fresh stock solutions in a suitable solvent such as DMSO and store them at -20°C or -80°C. It is also important to avoid repeated freeze-thaw cycles.[1]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.[1] A key mechanism of resistance is the downregulation of the enzyme deoxycytidine kinase (dCK), which is necessary to activate this compound.[2] Consider using a positive control cell line known to be sensitive to this compound to verify your experimental setup.[1]
-
Drug Stability in Culture Media: this compound phosphate's stability can be influenced by the pH of the cell culture medium.[3] While it is relatively stable in aqueous solutions, its stability in complex media like RPMI 1640 or DMEM over long incubation periods may vary.[3][4] It is advisable to prepare fresh drug dilutions in your specific medium for each experiment.[3]
Question 2: I'm seeing high variability between my experimental replicates. What could be the cause?
Answer: High variability can obscure your results. Here are some common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers in different wells is a frequent source of variability. Ensure you have a single-cell suspension and mix your cells thoroughly before and during seeding. Using a multichannel pipette can also improve consistency.[1]
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[1]
-
Drug Precipitation: At higher concentrations, this compound may precipitate out of the solution. Visually inspect your drug-containing media for any signs of precipitation. If you observe any, consider preparing a new, lower concentration stock solution or trying a different solvent.[1]
Question 3: My cells are showing unexpected morphological changes. What should I investigate?
Answer: Unforeseen changes in cell morphology can indicate underlying issues with your experimental conditions:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically below 0.5%). It is crucial to include a solvent-only control in your experiments to assess its effect on cell viability and morphology.[1]
-
Contamination: Bacterial or fungal contamination can significantly alter cell morphology and impact your results. Regularly inspect your cultures for any signs of contamination and always practice sterile techniques.[1]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature. These values can serve as a reference, but it is important to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PBMC | Peripheral Blood Mononuclear Cells | 1.9 | [5] |
| Mahlavu | Hepatocellular Carcinoma | 10 | [5] |
| GM0536 | B-cell chronic lymphocytic leukemia | 6.5 | [6] |
| EHEB | B-cell chronic lymphocytic leukemia | 17.2 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on a cell line.[1][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions, including a vehicle-only control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to dissolve the formazan crystals.[1][2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1][5]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Wash cells once with cold PBS, centrifuge again, and discard the supernatant.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[7]
-
Cell Culture and Treatment: Seed cells and treat with the desired concentrations of this compound for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent (using trypsin) and suspension cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[7]
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.[7]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet with PBS to remove residual ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a laser that can excite propidium iodide (e.g., 488 nm).[7]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Adjusting Fludarabine Dosage for Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fludarabine dosage for sensitive cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a purine analog and a chemotherapeutic agent used in the treatment of hematological malignancies.[1][2] Its phosphate form is a prodrug that is dephosphorylated to 2-fluoro-ara-A and then enters the cell.[3] Inside the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[2][3] F-ara-ATP exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death).[2][3][4] It achieves this by inhibiting enzymes crucial for DNA replication, such as DNA polymerase, ribonucleotide reductase, and DNA primase.[1][2][4]
Q2: What is a typical starting concentration for this compound in in-vitro experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment.[5] A reasonable starting point for many cancer cell lines is in the low micromolar (µM) range.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[5]
Q3: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound phosphate is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] Stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[5] It is advisable to prepare fresh dilutions from the stock for each experiment.[6]
Troubleshooting Guides
Issue 1: No significant cell death is observed at expected active concentrations.
-
Potential Cause: The this compound concentration may be too low for the specific cell line being tested.
-
Solution: Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your cell line.[5]
-
-
Potential Cause: The cell line may be inherently resistant to this compound.
-
Solution: Consider using a positive control cell line known to be sensitive to this compound. Investigate the expression levels of key enzymes like deoxycytidine kinase, which is required for drug activation.[5]
-
-
Potential Cause: Improper drug preparation or storage leading to degradation.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C, avoiding multiple freeze-thaw cycles.[5]
-
Issue 2: High variability in results between replicate wells.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.[6]
-
-
Potential Cause: Inaccurate pipetting of small volumes.
-
Solution: Use properly calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.[6]
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[5]
-
Issue 3: Unexpected cytotoxicity at very low concentrations or in control wells.
-
Potential Cause: Solvent toxicity.
-
Potential Cause: Drug precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation. If observed, prepare a new, lower concentration stock solution or try a different solvent.[5]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 48 | 0.09[5] |
| MCF7 | Human Breast Adenocarcinoma | MTT Assay | 48 | 0.13[5] |
| KG1 | Human Acute Myelogenous Leukemia | MTT Assay | 48 | 0.15[5] |
| LASCPC-01 | Neuroendocrine Prostate Cancer | Not Specified | Not Specified | 17.67[5] |
| A549 | Lung Carcinoma | Not Specified | 72 | 47.44[7] |
| CCRF-CEM | T-cell Leukemia | Not Specified | 72 | 19.49[7] |
| HCT-116 | Colorectal Carcinoma | Not Specified | 72 | 6.6 - 8[7] |
| HeLa | Cervical Cancer | Not Specified | - | 16[7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 72 | 20[7] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 72 | 30 - 60.1[7] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a common method for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium to the respective wells. Include untreated cells as a negative control and a solvent control.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[5]
Mandatory Visualizations
References
Technical Support Center: Unexpected Outcomes of Fludarabine on T-cell Function In Vitro
Welcome to the technical support center for researchers investigating the effects of Fludarabine on T-cell function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected outcomes and common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We observed increased T-cell proliferation after this compound treatment in our in vitro cultures, which was unexpected given its known cytotoxic effects. Is this a known phenomenon?
A1: Yes, this is a documented "unexpected" outcome. While this compound is a cytotoxic agent that reduces overall T-cell numbers, surviving T-cells have been observed to exhibit significantly higher responsiveness to mitogenic stimulation.[1][2] This enhanced proliferative capacity has been noted in both CD4+ and CD8+ T-cell populations, particularly within the memory T-cell subset.[1]
Q2: Our cytokine analysis shows a shift in the T-cell cytokine profile after this compound exposure. Can you provide more information on this?
A2: This is a consistent finding in several in vitro studies. T-cells that survive this compound treatment often show a shift towards a T-helper 1 (TH1) cytokine secretion profile. This is characterized by significantly elevated levels of IFN-γ and IL-2, and a decrease in the T-helper 2 (TH2) cytokine IL-10.[1]
Q3: We are seeing differential effects of this compound on different T-cell subsets. Is there a known basis for this?
A3: Yes, this compound's effects can vary between T-cell subsets. Memory T-cells have shown increased resistance to this compound compared to naive T-cells.[1] Furthermore, some in vitro studies have reported a higher induction of apoptosis in CD8+ T-cells compared to CD4+ T-cells.[3]
Q4: Can this compound affect regulatory T-cells (Tregs) in our cultures?
A4: Indeed. Low doses of this compound have been shown to block the expansion of regulatory T-cells in vitro.[4][5] This can contribute to a more pro-inflammatory microenvironment and enhanced effector T-cell activity.
Q5: What is the underlying mechanism for the enhanced T-cell function observed after this compound treatment?
A5: The exact mechanism is not fully elucidated, but it is thought to involve the creation of a "micromilieu" that is suitable for subsequent T-cell activation.[1][2] By depleting a significant portion of lymphocytes, the surviving T-cells, particularly memory cells, may have better access to homeostatic cytokines like IL-7 and IL-15, which can lower their threshold for activation and expansion.[1]
Troubleshooting Guides
Issue 1: High variability in T-cell viability after this compound treatment.
-
Possible Cause: Inconsistent drug concentration or cell density.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of this compound stock solutions and dilutions. It is recommended to prepare fresh dilutions for each experiment.
-
Standardize the cell seeding density across all wells and experiments.
-
Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Issue 2: No significant increase in T-cell proliferation post-Fludarabine treatment and stimulation.
-
Possible Cause: Suboptimal stimulation or inappropriate timing of analysis.
-
Troubleshooting Steps:
-
Verify the potency of your mitogenic stimulants (e.g., PMA/Ionomycin, anti-CD3/CD28 beads, allogeneic dendritic cells).
-
Optimize the duration of this compound treatment and the subsequent stimulation period. The enhanced proliferative effect is often observed after a period of recovery post-drug removal.
-
Ensure your proliferation assay (e.g., CFSE dilution) is properly controlled and gated during flow cytometry analysis.
-
Issue 3: Inconsistent cytokine profiles in culture supernatants.
-
Possible Cause: Variable cell viability or activation status.
-
Troubleshooting Steps:
-
Normalize cytokine levels to the number of viable cells to account for differences in cell death.
-
Ensure a consistent stimulation protocol is used across all conditions.
-
Collect supernatants at a consistent time point after stimulation.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound on T-cell function in vitro.
Table 1: Effect of In Vitro this compound Treatment on T-Cell Proliferation
| T-Cell Subset | Treatment Condition | Proliferating T-cells (%) (Mean ± SEM) | p-value | Reference |
| CD4+ | Untreated | 25.7 ± 5.1 | < 0.001 | [1] |
| CD4+ | This compound-treated | 43.4 ± 5.0 | < 0.001 | [1] |
| CD8+ | Untreated | 23.1 ± 6.0 | < 0.001 | [1] |
| CD8+ | This compound-treated | 40.9 ± 6.7 | < 0.001 | [1] |
| CD4+CD38+ | Untreated | 26.5 ± 10.1 | 0.024 | [1] |
| CD4+CD38+ | This compound-treated | 46.2 ± 10.0 | 0.024 | [1] |
| CD4+CD38- | Untreated | 7.3 ± 1.9 | 0.031 | [1] |
| CD4+CD38- | This compound-treated | 16.0 ± 3.6 | 0.031 | [1] |
| CD8+CD38+ | Untreated | 21.4 ± 9.5 | 0.011 | [1] |
| CD8+CD38+ | This compound-treated | 49.2 ± 12.8 | 0.011 | [1] |
| CD8+CD38- | Untreated | 1.3 ± 0.3 | 0.054 | [1] |
| CD8+CD38- | This compound-treated | 4.7 ± 1.5 | 0.054 | [1] |
Table 2: Effect of In Vitro this compound Pre-treatment on Cytokine Secretion by Stimulated PBMCs
| Cytokine | Treatment Condition | Concentration (pg/mL) (Mean ± SEM) | p-value | Reference |
| IFN-γ | Untreated | Not specified | 0.025 | [1] |
| IFN-γ | This compound-treated | Significantly elevated | 0.025 | [1] |
| IL-2 | Untreated | Not specified | 0.024 | [1] |
| IL-2 | This compound-treated | Significantly elevated | 0.024 | [1] |
| IL-10 | Untreated | Not specified | 0.016 | [1] |
| IL-10 | This compound-treated | Significantly decreased | 0.016 | [1] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE Dilution)
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
This compound Treatment: Incubate PBMCs with 1 µg/ml this compound or medium alone for 24 hours.
-
Washing: Wash the cells with PBS to remove the drug.
-
CFSE Staining: Resuspend cells in PBS at a concentration of 10^6 cells/ml and add 5 µM 5(6)-carboxyfluorescein diacetate N-succinimidyl ester (CFSE). Incubate for 5 minutes.
-
Quenching: Stop the staining reaction by adding complete medium. Wash the cells once with complete medium.
-
Co-culture and Stimulation: Co-culture the CFSE-labeled PBMCs with allogeneic dendritic cells (DCs) as stimulators.
-
Incubation: Incubate the co-culture for 6 days.
-
Flow Cytometry Analysis: Harvest the cells, stain for T-cell surface markers (e.g., CD3, CD4, CD8), and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells.[1]
Protocol 2: Cytokine Release Measurement (Cytometric Bead Array - CBA)
-
Cell Preparation and Treatment: Isolate PBMCs and incubate with 1 µg/ml this compound or medium alone for 24 hours.
-
Washing and Stimulation: Wash the cells and resuspend at 5 x 10^6 cells/ml. Stimulate the cells with phorbol 12-myristate 13-acetate (PMA; 1 ng/ml) and ionomycin (0.5 µg/ml) for 6 days.
-
Supernatant Collection: After the stimulation period, collect the culture supernatants.
-
CBA Analysis: Analyze the concentration of secreted cytokines (e.g., IFN-γ, IL-2, IL-10) in the supernatants using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[1]
Visualizations
References
- 1. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of CD4+ and CD8+ T cell subsets to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presence of low dose of this compound in cultures blocks regulatory T cell expansion and maintains tumor-specific cytotoxic T lymphocyte activity generated with peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Validation & Comparative
Validating Fludarabine-Induced Cytotoxicity: A Comparative Guide to Assay Selection
For researchers, scientists, and drug development professionals, accurately quantifying the cytotoxic effects of chemotherapeutic agents like fludarabine is paramount. This guide provides a comprehensive comparison of established methods for validating this compound-induced cytotoxicity, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
This compound, a purine nucleoside analog, is a cornerstone in the treatment of hematologic malignancies. Its efficacy lies in its ability to induce apoptosis in cancer cells. Validating the cytotoxic effects of this compound in vitro requires robust and reproducible assays. This guide focuses on two widely used methods: the colorimetric MTT assay, which measures metabolic activity, and the flow cytometry-based Annexin V/Propidium Iodide (PI) assay, which detects markers of apoptosis.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various leukemia and lymphoma cell lines, providing a quantitative comparison of its cytotoxic activity. These values can vary based on the cell line and the assay method used.
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | Not Specified | 0.101 | [1] |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | Not Specified | 0.239 | [1] |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | Not Specified | 0.686 | [1] |
| NALM-6 | B-cell Leukemia | Not Specified | 0.749 | [1] |
| RS4-11 | Leukemia | Not Specified | 0.823 | [1] |
| 697 | Acute Lymphoblastic Leukemia (ALL) | Not Specified | 1.218 | [1] |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | Not Specified | 1.365 | [1] |
| HL60 | Promyelocytic Leukemia | MTT | ~5 µg/ml (~13.5 µM) | [2][3] |
| A2780 | Ovarian Carcinoma | SRB | >30 | [4] |
| A549 | Lung Carcinoma | SRB | >30 | [4] |
| HT29 | Colorectal Carcinoma | SRB | >30 | [4] |
| MCF7 | Breast Carcinoma | SRB | >30 | [4] |
| Primary CLL Cells (Sensitive) | Chronic Lymphocytic Leukemia | MTT | < 10 | [5] |
| Primary CLL Cells (Resistant) | Chronic Lymphocytic Leukemia | MTT | > 10 | [5] |
Mechanism of Action: this compound's Multi-Faceted Attack
This compound exerts its cytotoxic effects through a multi-pronged mechanism. As a prodrug, it is converted into its active triphosphate form, F-ara-ATP, within the cell. F-ara-ATP primarily inhibits DNA synthesis, a key process for proliferating cancer cells[1]. Furthermore, this compound induces apoptosis through both intrinsic and extrinsic pathways. It can alter the ratio of Bcl-2 family proteins, leading to the activation of caspase-9 (intrinsic pathway), and also activate caspase-8 (extrinsic pathway)[1]. Both pathways converge on the executioner caspases-3 and -7, leading to programmed cell death[1].
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific research. Below are detailed protocols for the MTT and Annexin V/PI assays, two common methods for assessing this compound-induced cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in logarithmic growth phase into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well[1].
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells and incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere[1][6].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[1].
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells[1].
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[1].
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (Annexin V) and membrane integrity (PI).
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect the cells by centrifugation[1].
-
Washing: Wash the cells once with cold 1X PBS[1].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[1].
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Comparison of Assay Methods
Choosing the appropriate cytotoxicity assay depends on the specific research question, cell type, and available equipment.
| Feature | MTT Assay | Annexin V/PI Assay |
| Principle | Measures metabolic activity of viable cells. | Detects early (Annexin V) and late (PI) markers of apoptosis. |
| Throughput | High-throughput (96-well plate format). | Lower throughput, sample by sample analysis. |
| Information Provided | Overall cell viability and proliferation. | Differentiates between viable, apoptotic, and necrotic cell populations. |
| Endpoint | Colorimetric reading of formazan product. | Fluorescence detection by flow cytometry. |
| Advantages | Simple, cost-effective, and widely used. | Provides more detailed information on the mechanism of cell death. |
| Limitations | Can be affected by changes in cellular metabolism not related to viability. | Requires a flow cytometer and more complex data analysis. |
Conclusion
Both the MTT and Annexin V/PI assays are valuable tools for validating the cytotoxic effects of this compound. The MTT assay offers a high-throughput and cost-effective method for screening and determining overall cell viability. In contrast, the Annexin V/PI assay provides more detailed mechanistic insights into the induction of apoptosis. For a comprehensive validation of this compound's cytotoxic effects, a combination of these methods is often recommended. The choice of assay should be guided by the specific experimental goals and the resources available to the researcher.
References
- 1. benchchem.com [benchchem.com]
- 2. "Comparative Cytotoxicity of this compound in Human Peripheral Blood Mono" by A. LALE DOĞAN [journals.tubitak.gov.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Palladium and Platinum Complexes of the Antimetabolite this compound with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the In Vitro Synergy of Fludarabine and Cyclophosphamide: A Comparative Guide for Researchers
A deep dive into the synergistic mechanisms of fludarabine and cyclophosphamide reveals a multi-faceted attack on cancer cells, primarily through the potentiation of DNA damage and the induction of programmed cell death. This guide provides a comprehensive comparison of their combined in vitro effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The combination of the purine nucleoside analog this compound and the alkylating agent cyclophosphamide is a cornerstone in the treatment of various hematological malignancies, particularly B-cell chronic lymphocytic leukemia (B-CLL). The clinical success of this combination is rooted in a strong synergistic interaction at the cellular level. In vitro studies have consistently demonstrated that the combined application of these two agents results in a greater cytotoxic effect than the sum of their individual activities. This guide synthesizes the available in vitro data to elucidate the mechanisms behind this synergy.
Mechanisms of Action at a Glance
This compound, a prodrug, is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA synthesis by interfering with the function of key enzymes such as DNA polymerase, ribonucleotide reductase, and DNA primase.[1][2][3][4] Cyclophosphamide, another prodrug, is metabolized to its active form, phosphoramide mustard. This metabolite is a potent alkylating agent that forms cross-links within and between DNA strands, leading to DNA damage and triggering apoptosis.[5][6][7]
The synergy between this compound and cyclophosphamide arises from their complementary mechanisms of action. A key aspect of this synergy is this compound's ability to inhibit DNA repair processes. By hindering the cell's ability to repair the DNA damage inflicted by cyclophosphamide, this compound amplifies the cytotoxic effect of the alkylating agent, pushing the cell towards apoptosis.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of this compound and cyclophosphamide has been quantified in various in vitro studies, primarily in B-CLL cells. Mafosfamide, an active in vitro metabolite of cyclophosphamide, is often used in these assays.
A seminal study by Montillo et al. (1999) demonstrated a significant synergistic effect (P < .01) in inducing apoptosis in B-CLL cells after 48 hours of incubation with this compound and mafosfamide.[1][8] This synergy was observed across all patient samples studied. While this study did not report combination index (CI) values, the statistical significance of the enhanced cytotoxicity strongly supports a synergistic interaction.
Another study by Yamauchi et al. evaluated the cytotoxic interaction of this compound with 4-hydroperoxy-cyclophosphamide, another in vitro active form of cyclophosphamide, in four different leukemia cell lines. Using the isobologram method, they reported an additive effect in all four cell lines. The differences in observed synergy (synergistic vs. additive) may be attributable to differences in the cell types studied, the specific cyclophosphamide metabolite used, and the experimental conditions.
Table 1: Comparison of In Vitro Cytotoxicity of this compound and Cyclophosphamide (Active Metabolites)
| Cell Line/Patient Cells | Drug Combination | Method of Analysis | Outcome | Reference |
| B-CLL Patient Cells (n=20) | This compound + Mafosfamide | Apoptosis Assay (PI Staining, Phosphatidylserine Exposure) | Significant Synergistic Effect (P < .01) | [1][8] |
| JOK-1, SKW-3, ED-40810(-), SALT-3 (Leukemia Cell Lines) | This compound + 4-hydroperoxy-cyclophosphamide | MTT Assay, Isobologram Analysis | Additive Effect |
Delving into the Signaling Pathways of Synergistic Apoptosis
The synergistic induction of apoptosis by this compound and cyclophosphamide is orchestrated through the modulation of key signaling pathways, with the tumor suppressor protein p53 and the anti-apoptotic protein Mcl-1 playing central roles.
Cyclophosphamide-induced DNA damage activates a DNA damage response (DDR), leading to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, which in turn promote the mitochondrial pathway of apoptosis.
This compound potentiates this process in several ways. Firstly, by inhibiting DNA repair, it sustains the DNA damage signal, leading to a more robust and prolonged activation of p53. Secondly, studies have shown that the combination of this compound and mafosfamide leads to a significant decrease in the levels of the anti-apoptotic protein Mcl-1.[1] Mcl-1 is a key survival protein in B-CLL cells, and its downregulation is critical for the induction of apoptosis. The precise mechanism by which the combination therapy leads to Mcl-1 downregulation is still under investigation but is a critical component of their synergistic action.
The convergence of these events—sustained p53 activation and Mcl-1 downregulation—leads to a decisive shift in the balance of pro- and anti-apoptotic proteins at the mitochondria, ultimately triggering the activation of caspases and the execution of apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound and cyclophosphamide (or its active metabolites) alone and in combination.
Materials:
-
Leukemia cell lines (e.g., from B-CLL patients)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Mafosfamide or 4-hydroperoxy-cyclophosphamide (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of this compound and mafosfamide/4-hydroperoxy-cyclophosphamide in complete medium. For combination studies, prepare a matrix of concentrations.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (control) and wells with vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Leukemia cell lines or primary B-CLL cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and mafosfamide/4-hydroperoxy-cyclophosphamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Treat the cells with the desired concentrations of this compound, mafosfamide/4-hydroperoxy-cyclophosphamide, or their combination for 48 hours.
-
Harvest the cells by centrifugation at 1200 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
References
- 1. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases this compound-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Killing of chronic lymphocytic leukemia by the combination of this compound and oxaliplatin is dependent on the activity of XPF endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in chronic lymphocytic leukemia - the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins [repositorio.unifesp.br]
- 8. aacrjournals.org [aacrjournals.org]
Fludarabine's Efficacy Across Lymphoma Cell Lines: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive cross-validation of Fludarabine's effects on various lymphoma cell lines, offering researchers, scientists, and drug development professionals a comparative analysis of its performance. The data presented is supported by experimental protocols to ensure reproducibility and further investigation.
This compound, a purine analog, is a cornerstone in the treatment of various hematologic malignancies. Its mechanism of action primarily involves the inhibition of DNA synthesis, leading to apoptosis in cancerous cells. However, its efficacy can vary significantly across different types of lymphoma. This guide delves into the cytotoxic and apoptotic effects of this compound on Burkitt's lymphoma, mantle cell lymphoma, and other B-cell lymphoma cell lines, providing quantitative data and outlining the underlying signaling pathways.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound across a panel of lymphoma cell lines, demonstrating its varied efficacy.
| Cell Line | Lymphoma Type | IC50 (µM) |
| Raji | Burkitt's Lymphoma | ~3 (effective concentration for apoptosis induction) |
| IM9 | Lymphoblastoid | Sensitive |
| Mino | Mantle Cell Lymphoma | Sensitive (parental) |
| Mino/FR | Mantle Cell Lymphoma (this compound Resistant) | >100 (highly resistant) |
| HH | Cutaneous T-Cell Lymphoma | Not specified |
| DERL-2 | Hepatosplenic T-Cell Lymphoma | Not specified |
| Oci-Ly1 | Diffuse Large B-Cell Lymphoma | Not specified |
| HG-3 | Chronic Lymphocytic Leukemia | Not specified |
| JOK-1 | Hairy Cell Leukemia | ~0.1 (parental) |
| JOK-1 Resistant | Hairy Cell Leukemia (this compound Resistant) | >5.5 |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (WST-8)
This assay is used to determine the cytotoxic effect of this compound on lymphoma cell lines.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat lymphoma cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation at 500 x g for 5-7 minutes at 4°C.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis signaling pathways.
-
Protein Extraction: Lyse approximately 2-5 x 10^6 this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, dCK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the activation and inhibition of various signaling pathways. The following diagrams illustrate the key pathways involved in different lymphoma subtypes.
Burkitt's Lymphoma (Raji Cells): p53-Mediated Apoptosis
In Burkitt's lymphoma cells with functional p53, such as the Raji cell line, this compound treatment leads to DNA damage, which in turn activates the p53 signaling pathway.[1][2] This results in the accumulation of phosphorylated p53, p63, and p73, which transcriptionally activate pro-apoptotic genes, ultimately leading to programmed cell death.[1][2]
Mantle Cell Lymphoma (Mino Cells): Resistance through dCK Downregulation
In the mantle cell lymphoma cell line Mino, resistance to this compound (Mino/FR) is primarily associated with the marked downregulation of deoxycytidine kinase (dCK).[3][4] dCK is essential for the initial phosphorylation and activation of this compound.[3][4] Its downregulation prevents the conversion of this compound into its active cytotoxic form, F-ara-ATP, leading to drug resistance.[3][4] Furthermore, resistant cells exhibit an upregulation of the anti-apoptotic protein Bcl-2, further contributing to cell survival.[3]
Follicular Lymphoma: Role of Bcl-2 in Apoptosis
Conclusion
This compound demonstrates significant, yet variable, efficacy across different lymphoma cell lines. Its cytotoxic and apoptotic effects are intrinsically linked to the genetic makeup of the cancer cells, particularly the status of the p53 signaling pathway and the expression levels of key enzymes like dCK and anti-apoptotic proteins such as Bcl-2. Understanding these molecular determinants is crucial for predicting treatment response and developing strategies to overcome drug resistance in lymphoma. The provided experimental protocols serve as a foundation for further research into the nuanced mechanisms of this compound action and the development of more effective, personalized therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, this compound and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purine Analogs in Apoptosis Induction: Fludarabine vs. Cladribine vs. Clofarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key purine analogs—fludarabine, cladribine, and clofarabine—with a focus on their mechanisms of apoptosis induction. The information presented is collated from various in vitro studies to aid in the understanding and selection of these agents for research and drug development purposes.
Introduction to Purine Analogs
This compound, cladribine, and clofarabine are synthetic nucleoside analogs that are widely used in the treatment of hematological malignancies. Their cytotoxic effects are primarily mediated through the induction of apoptosis, a form of programmed cell death. While they share a common overarching mechanism of interfering with DNA synthesis and repair, there are notable differences in their potency and the specific signaling pathways they activate.
Comparative Efficacy in Apoptosis Induction
Direct comparative studies quantifying the apoptotic potential of all three purine analogs in the same experimental setting are limited. However, available data allows for a partial comparison of their cytotoxic and apoptotic effects.
Table 1: Comparative Cytotoxicity of Purine Analogs in Leukemia Cell Lines
| Drug | Cell Line Type | Parameter | Value | Reference |
| Clofarabine | Chronic Lymphocytic Leukemia (CLL) | Median EC50 | 0.08 µM | [1][2] |
| Acute Myeloid Leukemia (AML) | Median EC50 | 0.12 µM | [1][2] | |
| Cladribine | Chronic Lymphocytic Leukemia (CLL) | Median EC50 | 0.16 µM | [1][2] |
| Acute Myeloid Leukemia (AML) | Median EC50 | 0.15 µM | [1][2] | |
| Myeloma (MM1.S cells) | IC50 | 0.18 µmol/L | [3] | |
| Myeloma (RPMI8226 cells) | IC50 | 0.75 µmol/L | [3] | |
| Myeloma (U266 cells) | IC50 | 2.43 µmol/L | [3] | |
| This compound | Data from direct comparative studies with clofarabine and cladribine as single agents is limited in the reviewed literature. | IC50 | - | [4] |
EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. A lower value indicates higher potency.
Studies suggest that clofarabine, a second-generation purine analog, was designed to incorporate the favorable properties of both this compound and cladribine, potentially leading to enhanced efficacy[5][6]. Evidence indicates that clofarabine has a higher affinity for deoxycytidine kinase (dCK), the enzyme responsible for its activation, and is more resistant to deamination and phosphorolysis compared to its predecessors[5]. This increased stability and more efficient activation may contribute to its potent cytotoxic effects. In vitro studies have shown clofarabine to be cytotoxic at lower IC50 levels than this compound in some leukemic cell lines[5].
Mechanisms of Apoptosis Induction and Signaling Pathways
The induction of apoptosis by these purine analogs is a multi-faceted process involving DNA damage, activation of caspase cascades, and mitochondrial dysfunction.
This compound
This compound, upon conversion to its active triphosphate form (F-ara-ATP), is incorporated into DNA, leading to the inhibition of DNA synthesis and the induction of DNA strand breaks[4]. This triggers a DNA damage response, often involving the activation of the ATM (Ataxia-Telangiectasia Mutated) pathway. In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound treatment has been shown to lead to caspase-specific degradation of p27kip1, a cell cycle inhibitor, which is a key step in the apoptotic process[7]. The apoptotic effect of this compound in B-CLL lymphocytes appears to be direct and can occur at all stages of the cell cycle[8]. Studies have shown that this compound can induce apoptosis through both direct cytotoxic effects and the activation of programmed cell death[9].
This compound-Induced Apoptosis Pathway
Cladribine
Cladribine also requires phosphorylation to its active triphosphate form to exert its cytotoxic effects. Its incorporation into DNA leads to DNA strand breaks and the activation of the DNA damage response. In multiple myeloma cell lines, cladribine has been shown to induce PARP cleavage and the activation of caspase-8 and caspase-3[3]. The apoptotic process initiated by cladribine involves the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential[10].
Cladribine-Induced Apoptosis Pathway
Clofarabine
Clofarabine, as a hybrid molecule of this compound and cladribine, potently inhibits both ribonucleotide reductase and DNA polymerase α[5]. Its mechanism of action involves the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors[5]. In combination with other agents, clofarabine has been shown to activate the ATM pathway and induce cleavage of caspase-3 and PARP, indicative of apoptosis[10][11].
Clofarabine-Induced Apoptosis Pathway
Experimental Protocols
Standard methodologies are employed to quantify apoptosis and assess the activity of key apoptotic proteins following treatment with purine analogs.
Annexin V Apoptosis Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Experimental Workflow:
Annexin V Apoptosis Assay Workflow
Caspase Activity Assay
Caspase activity is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases, such as caspase-3, -8, and -9.
Experimental Protocol (Colorimetric Assay for Caspase-3):
-
Cell Lysis:
-
Induce apoptosis in cell cultures with the desired purine analog.
-
Pellet the cells and resuspend in a chilled cell lysis buffer.
-
Incubate on ice to ensure complete cell lysis.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate.
-
Add 2X Reaction Buffer containing DTT.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.
-
Conclusion
This compound, cladribine, and clofarabine are potent inducers of apoptosis in hematological cancer cells. While they share common mechanisms of action, including the disruption of DNA metabolism and activation of the intrinsic apoptotic pathway, there are differences in their biochemical properties and cytotoxic potency. Clofarabine, the newest of the three, appears to have a more favorable pharmacological profile, which may translate to greater efficacy in some contexts. The choice of a particular purine analog for research or therapeutic development should be guided by the specific cell type, the desired potency, and the specific molecular pathways of interest. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these important anticancer agents.
References
- 1. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 2. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential induction of apoptosis by this compound monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of "in vitro" apoptosis by this compound in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the cytotoxicity of cladribine and clofarabine when combined with this compound and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
Fludarabine's Efficacy in Halting DNA Repair: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the mechanisms of DNA repair inhibition is crucial for advancing cancer therapeutics. This guide provides a detailed comparison of Fludarabine's performance in inhibiting DNA repair pathways, supported by experimental data and protocols. We also explore alternative inhibitors to provide a comprehensive overview of the current landscape.
This compound, a purine nucleoside analog, has demonstrated significant efficacy in inhibiting DNA repair mechanisms, a key strategy in sensitizing cancer cells to DNA-damaging agents. Its primary mode of action involves its conversion to the active triphosphate form, F-ara-ATP, which interferes with DNA synthesis and repair processes. This guide delves into the experimental validation of this compound's inhibitory effects on critical DNA repair pathways, including Nucleotide Excision Repair (NER) and Double-Strand Break (DSB) repair, and compares its activity with other known DNA repair inhibitors.
Quantitative Assessment of DNA Repair Inhibition
The inhibitory effects of this compound on DNA repair have been quantified using various cellular assays. The following tables summarize key findings from studies investigating this compound's impact on NER and its synergistic cytotoxic effects when combined with DNA-damaging agents.
Table 1: Inhibition of Nucleotide Excision Repair (NER) by this compound
| Cell Type | Assay Method | This compound Concentration | % Inhibition of DNA Repair | Reference |
| Quiescent Lymphocytes | [3H]F-ara-A Incorporation | 3 µM | 60-70% at 2 hours | [1] |
| Normal Lymphocytes | Tritiated Thymidine Uptake | 5 µM | Maximal inhibition | [2] |
| Normal Lymphocytes | Alkaline Single Cell Gel Electrophoresis (Comet Assay) | 5 µM | Significant inhibition of rejoining | [2] |
Table 2: Synergistic Cytotoxicity of this compound with DNA Damaging Agents
| Cell Line | Combination Agent | Assay Method | Key Finding | Reference |
| K562 | Cisplatin | Clonogenic Survival Assay | Synergistic cell killing observed. IC50 for this compound was 3.33 µM and for Cisplatin was 2.28 µM. | [3] |
| CLL Cells | Oxaliplatin | Annexin V Staining | 29% (±3.5) synergistic killing with the combination, compared to minimal single-agent activity. | [4] |
Comparative Efficacy of DNA Repair Inhibitors
This compound's potency in inhibiting DNA repair has been compared to other compounds. Studies have shown that at equimolar concentrations, the DNA polymerase inhibitor aphidicolin and the ribonucleotide reductase inhibitor hydroxyurea were not as inhibitory to the NER process as this compound.[2] Other alternatives to this compound that have been explored in different contexts include Bendamustine and Clofarabine, although direct quantitative comparisons of their DNA repair inhibition capacity are not as readily available.[5][6]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
This assay is used to detect DNA single-strand breaks, which are intermediates in the excision repair process. Inhibition of repair leads to an accumulation of these breaks, resulting in a larger "comet tail."
-
Cell Preparation: Isolate and suspend cells in ice-cold PBS.
-
Slide Preparation: Mix a small volume of cell suspension with low melting point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt lysis solution (containing Triton X-100) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
Tritiated Thymidine ([³H]-TdR) Incorporation Assay
This assay measures DNA synthesis, which occurs during the repair process. Inhibition of DNA repair synthesis by this compound results in reduced incorporation of radiolabeled thymidine.
-
Cell Culture and Treatment: Plate cells and treat with a DNA-damaging agent to induce repair. Subsequently, treat with this compound or a control.
-
Radiolabeling: Add [³H]-TdR to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells and wash to remove unincorporated [³H]-TdR.
-
DNA Precipitation: Precipitate the DNA using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Mechanism of NER inhibition by this compound.
Caption: Workflow for the Comet Assay.
References
- 1. This compound-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. Rational Alternatives to this compound and Cyclophosphamide-Based Pre-CAR Lymphodepleting Regimens in the Pediatric and Young Adult B-ALL Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Shifting Paradigms in CLL Research: A Comparative Guide to Novel Compounds Outperforming Fludarabine
For decades, the purine analog Fludarabine has been a cornerstone in the treatment of Chronic Lymphocytic Leukemia (CLL). However, the advent of targeted therapies has ushered in a new era, offering improved efficacy and more tolerable safety profiles. This guide provides a comprehensive comparison of emerging compounds that are supplanting this compound-based chemoimmunotherapy, supported by experimental data and detailed methodologies for researchers and drug development professionals.
The landscape of CLL treatment has been revolutionized by the introduction of several classes of novel agents, primarily Bruton's Tyrosine Kinase (BTK) inhibitors, B-cell lymphoma 2 (BCL-2) inhibitors, and Phosphoinositide 3-kinase (PI3K) inhibitors. These targeted therapies have demonstrated superiority over traditional chemoimmunotherapy regimens, such as FCR (this compound, Cyclophosphamide, and Rituximab), in numerous clinical trials, leading to their widespread adoption in both frontline and relapsed/refractory settings.[1][2]
Comparative Efficacy: A Move Towards Targeted Inhibition
While direct head-to-head preclinical studies providing IC50 values for all new compounds against this compound are not always available in a single comprehensive source, the collective evidence from in vitro studies and extensive clinical trials points to the superior or more selective activity of these novel agents.
For instance, preclinical studies have demonstrated that while this compound's efficacy can be hampered by resistance, particularly in cells with p53 mutations, newer agents can overcome these limitations.[3][4] The following tables summarize the key characteristics and available comparative data for these new classes of compounds versus this compound.
| Compound Class | Examples | Primary Target | Mechanism of Action | Key Advantages over this compound |
| Purine Analog | This compound | DNA Polymerase, Ribonucleotide Reductase | Inhibits DNA synthesis, leading to apoptosis.[5][6] | Broadly cytotoxic to dividing cells. |
| BTK Inhibitors | Ibrutinib, Acalabrutinib, Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Blocks B-cell receptor (BCR) signaling, inhibiting CLL cell proliferation and survival.[7][8][9] | Oral administration, less myelosuppression, effective in high-risk CLL (e.g., del17p).[10][11] |
| BCL-2 Inhibitors | Venetoclax | B-cell lymphoma 2 (BCL-2) | Restores apoptosis by directly inhibiting the anti-apoptotic protein BCL-2.[12][13][14] | Induces rapid and deep remissions, effective in this compound-refractory cases.[14][15] |
| PI3K Inhibitors | Idelalisib, Duvelisib | Phosphoinositide 3-kinase (PI3K) | Inhibits the PI3K-delta and/or -gamma isoforms, disrupting BCR signaling and cell trafficking.[16][17][18] | Effective in relapsed/refractory CLL, targets the tumor microenvironment.[19][20] |
Quantitative Data Summary
The following table presents a summary of in vitro cytotoxicity data from various studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Cell Type | Assay | IC50 / % Viability | Reference |
| This compound | This compound-sensitive primary CLL cells | Cytotoxicity Assay | < 10 µM | [5] |
| This compound | This compound-resistant primary CLL cells | Cytotoxicity Assay | > 10 µM | [5] |
| Idelalisib + this compound | Primary CLL cells co-cultured with stromal cells | Viability Assay (Annexin V/PI) | Significantly reduced viability compared to this compound alone | |
| Ibrutinib | Primary CLL cells | Apoptosis Assay (Annexin V/7AAD) | Induces modest apoptosis at high concentrations | |
| Acalabrutinib | Primary CLL cells | Apoptosis Assay | Induces modest cell death | [21] |
| Duvelisib | Primary CLL cells | Proliferation Assay (Ki67, p-AKT) | EC50 = 0.46 nM | [20][22] |
| Venetoclax | Relapsed/refractory CLL patient cells | Clinical Trial (Phase II) | 79% Overall Response Rate | [14] |
| Zanubrutinib | Treatment-naïve CLL patient cells (SEQUOIA trial) | Clinical Trial (Phase III) | 24-month PFS: 85.5% (vs 69.5% for Bendamustine-Rituximab) | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments used to evaluate the efficacy of anti-CLL compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate CLL cells (primary samples or cell lines) in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of the test compounds (e.g., this compound, Ibrutinib, etc.) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Culture CLL cells with the desired concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10][24]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Western Blotting for BCL-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated CLL cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., BCL-2, MCL-1, BAX) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.[6][7][8]
Visualizations: Pathways and Workflows
Signaling Pathways in CLL: this compound vs. Targeted Therapies
The following diagrams illustrate the distinct mechanisms of action of this compound and the newer targeted agents in CLL cells.
Experimental Workflow for Compound Comparison
The following diagram outlines a typical workflow for benchmarking a new compound against this compound.
References
- 1. Prognosis for this compound therapy of chronic lymphocytic leukaemia based on ex vivo drug response by DiSC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. associavattini.it [associavattini.it]
- 5. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Surface Expression of Bcl-2 in Chronic Lymphocytic Leukemia and Other B-cell Leukemias and Lymphomas without a Breakpoint t(14;18) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One more point for ibrutinib plus rituximab over this compound, cyclophosphamide and rituximab (FCR) - Gauthier - AME Clinical Trials Review [actr.amegroups.org]
- 12. benchchem.com [benchchem.com]
- 13. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on the efficacy of Venetoclax for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Flow-Cytometric Testing in Chronic Lymphocytic Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 16. Clinical Flow-Cytometric Testing in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advancements in the Treatment of CLL: The Rise of Zanubrutinib as a Preferred Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Viability and stress protection of chronic lymphoid leukemia cells involves overactivation of mitochondrial phosphoSTAT3Ser727 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fludarabine: A Guide for Laboratory Professionals
Fludarabine is a potent cytotoxic agent utilized in cancer chemotherapy, necessitating stringent disposal protocols to mitigate risks to healthcare personnel, the public, and the environment.[1] Adherence to these procedures is critical for ensuring a safe laboratory setting. This guide provides comprehensive, step-by-step instructions for the proper handling and disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to handle this compound with extreme care. As a hazardous drug, the use of appropriate personal protective equipment (PPE) is mandatory at all times.[1] All handling activities should be conducted within a designated area, such as a biological safety cabinet, to minimize the risk of aerosolization and exposure.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested gloves (e.g., nitrile, neoprene)[1][2] | To prevent skin contact with the cytotoxic agent.[2] |
| Gown | Disposable, lint-free gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs[2] | To protect the body from contamination. |
| Eye/Face Protection | Chemical safety goggles and a full face shield, especially when there is a risk of splashing[2] | To prevent exposure to the eyes and face. |
| Respiratory Protection | A surgical mask is required for sterile preparations. An N95 respirator is recommended for tasks with a higher risk of aerosolization, such as cleaning spills.[2] | To prevent inhalation of hazardous particles. |
Step-by-Step Disposal Procedure
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams for proper disposal.[1][2]
-
Segregation of Waste: Immediately after use, segregate all this compound-contaminated items. This includes unused or expired vials, syringes, needles, infusion bags, contaminated PPE, and cleaning materials.[1][2]
-
Containerization:
-
Sharps: Dispose of all sharps (needles, syringes) in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[2][3] These containers should not be crushed, clipped, or recapped.[3]
-
Other Contaminated Materials: Place all other contaminated items, including vials, gloves, gowns, and cleaning materials, into a leak-proof, puncture-resistant container with a secure lid.[1][2]
-
-
Labeling: Clearly label all waste containers as "Cytotoxic Waste" or "Hazardous Waste" in accordance with institutional and regulatory guidelines.[1]
-
Storage: Store cytotoxic waste in a designated, secure area with restricted access.[3] This area should be well-lit, easy to clean, and equipped with spill kits.[3]
-
Final Disposal: The primary and recommended method for the ultimate disposal of this compound waste is incineration at a licensed hazardous waste facility.[1][4] Do not dispose of this compound or contaminated materials in the general trash or down the drain.[2]
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Before beginning cleanup, ensure you are wearing the full complement of recommended PPE.[1]
-
Containment and Cleanup:
-
Decontamination:
-
Disposal of Spill Waste: All materials used for spill cleanup are considered cytotoxic waste and must be disposed of in the same manner as other this compound-contaminated materials.[1][2]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fludarabine
For laboratory professionals engaged in cancer research and drug development, the safe handling of cytotoxic agents like Fludarabine is of paramount importance. Adherence to strict safety protocols is essential to minimize occupational exposure and prevent environmental contamination. This guide provides detailed procedural information, personal protective equipment (PPE) requirements, and disposal plans for this compound, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. This includes double gloving with chemotherapy-tested gloves, disposable gowns made of low-permeability fabric, chemical safety goggles with a full face shield, and appropriate respiratory protection based on the task's aerosolization risk.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile, neoprene, polyurethane, or natural latex gloves.[1] | Prevents skin contact with the cytotoxic agent. Regular changes are crucial, especially if contaminated.[1] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure.[1] | Protects the body from contamination and prevents the spread of the hazardous drug.[1] |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement. A full face shield should be worn with goggles when there is a risk of splashing.[1] | Protects the eyes and face from accidental splashes and aerosols. |
| Respiratory Protection | A surgical mask is required for sterile preparations within a biological safety cabinet.[1] An N95 respirator or higher is necessary for tasks with a high risk of aerosolization, such as spill cleanup.[1] | Minimizes the risk of inhaling hazardous drug particles or aerosols.[1] |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize exposure at every stage of handling this compound, from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage or leakage.
-
Wear chemotherapy-tested gloves when unpacking.[1]
-
Unpack in a designated area with controlled ventilation.[1]
2. Storage:
-
Store this compound in a clearly labeled, designated area away from general laboratory traffic.[1]
-
Ensure storage conditions comply with the manufacturer's recommendations.[1]
3. Preparation and Reconstitution:
-
All handling of the powder form, including weighing and reconstitution, must be performed in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]
-
Utilize Luer-lock fittings and closed-system transfer devices (CSTDs) to minimize the risk of spills and aerosol generation.[1]
-
Before removing items from the C-PEC, decontaminate their exterior surfaces.[1]
4. Administration (in a research context):
-
Use the full complement of PPE as detailed in the table above.
-
Employ techniques and equipment that minimize the generation of aerosols.[1]
-
Consider all materials used in the administration process as contaminated.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
1. Waste Segregation:
-
All items that come into contact with this compound, including vials, syringes, needles, gloves, gowns, and cleaning materials, are considered cytotoxic waste.[2]
-
Segregate this waste into clearly labeled, leak-proof, and puncture-resistant containers.
2. Disposal Procedure:
-
Contaminated waste should only be handled by trained personnel wearing appropriate PPE.[1]
-
Do not dispose of this compound or contaminated materials in the general trash or down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste, which often involves incineration at high temperatures.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.[1]
1. Containment:
-
Immediately alert others in the area and restrict access.
-
For liquid spills, cover with an absorbent material.[1]
-
For powder spills, gently cover with a damp absorbent material to avoid making the powder airborne.[1]
2. Cleanup:
-
Use a commercially available chemotherapy spill kit.[1]
-
Clean the area from the outer edge of the spill inward.[1]
-
Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.[1]
3. Waste Disposal:
-
All materials used to clean the spill are considered cytotoxic waste and must be disposed of accordingly.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
